Product packaging for 2-Methyl-4-nitroaniline-d3(Cat. No.:)

2-Methyl-4-nitroaniline-d3

Cat. No.: B15296180
M. Wt: 155.17 g/mol
InChI Key: XTTIQGSLJBWVIV-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-4-nitroaniline-d3 is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B15296180 2-Methyl-4-nitroaniline-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O2

Molecular Weight

155.17 g/mol

IUPAC Name

4-nitro-2-(trideuteriomethyl)aniline

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3

InChI Key

XTTIQGSLJBWVIV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC(=C1)[N+](=O)[O-])N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-nitroaniline-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-4-nitroaniline-d3 and its non-deuterated analog, 2-Methyl-4-nitroaniline. It is intended for researchers, scientists, and professionals in the field of drug development who may utilize these compounds in their work. This document details their structural and physical characteristics, provides insight into their synthesis, and outlines their applications.

Core Chemical and Physical Properties

This compound is the deuterated form of 2-Methyl-4-nitroaniline, a compound that appears as yellow needles or a mustard-yellow powder[1]. The primary application of the deuterated version is as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of the non-deuterated form.

The following tables summarize the key quantitative data for both this compound and its non-deuterated counterpart, providing a clear comparison of their properties.

Table 1: General Chemical Properties

PropertyThis compound2-Methyl-4-nitroaniline
CAS Number 1246815-44-0[2]99-52-5[1][3]
Molecular Formula C₇H₅D₃N₂O₂[2]C₇H₈N₂O₂[1]
Molecular Weight 155.17 g/mol [2]152.15 g/mol [1][3]
Synonyms 2-Methyl-4-nitro-benzenamine-d3, 4-Nitro-o-toluidine-d3[2]2-Amino-5-nitrotoluene, 4-Nitro-o-toluidine[1]

Table 2: Physical and Spectroscopic Data

PropertyValue (for 2-Methyl-4-nitroaniline)
Appearance Yellow needles or mustard yellow powder[1].
Melting Point 130-132 °C, 268 to 271 °F[1].
Boiling Point Not available.
Solubility Less than 1 mg/mL at 72 °F[1].
Density 1.1586 g/cm³ at 284 °F (denser than water)[1].
Flash Point 157.3 °C (closed cup).

Experimental Protocols: Synthesis of 2-Methyl-4-nitroaniline

The synthesis of 2-Methyl-4-nitroaniline is a well-documented process, with several established routes. The traditional and most common approach involves a three-step process starting from o-toluidine[3].

Traditional Synthesis Method:

  • Acylation (Protection of the Amino Group): The synthesis begins with the protection of the amino group of o-toluidine. This is typically achieved through acylation, for example, by reacting o-toluidine with acetic anhydride to form N-acetyl-o-toluidine. This step is crucial to direct the subsequent nitration to the desired position on the aromatic ring and to prevent unwanted side reactions.

  • Nitration: The N-acetyl-o-toluidine is then nitrated. This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene ring. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The acetyl group directs the nitration to the para position relative to the amino group.

  • Hydrolysis (Deprotection): The final step is the hydrolysis of the acetyl group to regenerate the free amino group. This is usually achieved by heating the nitrated intermediate in an acidic or basic solution. The resulting product is 2-Methyl-4-nitroaniline.

A notable challenge with this method is the potential formation of the 2-methyl-6-nitroaniline isomer, which necessitates purification steps to isolate the desired product[3].

Alternative Synthetic Pathway: N-Benzenesulfonyl-o-toluidine Route

An alternative synthesis route involves the use of a benzenesulfonyl protecting group[3][4].

  • Sulfonylation: o-toluidine is reacted with benzenesulfonyl chloride to form N-Benzenesulfonyl-o-toluidine.

  • Nitration: The resulting compound is dissolved in a solvent like chlorobenzene and then nitrated with nitric acid to yield 5-nitro-N-benzenesulfonyl-o-toluidine[3][4].

  • Hydrolysis: The final step is the removal of the benzenesulfonyl group by hydrolysis in sulfuric acid, which yields 2-Methyl-4-nitroaniline[3][4]. This method has a reported yield of 80%[3].

The following diagram illustrates the general workflow for the synthesis of 2-Methyl-4-nitroaniline.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection o-Toluidine o-Toluidine Protected_Intermediate Protected Intermediate (N-acetyl-o-toluidine) o-Toluidine->Protected_Intermediate Acylation Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Protected_Intermediate Nitrated_Intermediate Nitrated Intermediate Protected_Intermediate->Nitrated_Intermediate Electrophilic Aromatic Substitution Nitrating_Agent Nitrating Agent (HNO3/H2SO4) Nitrating_Agent->Nitrated_Intermediate Final_Product 2-Methyl-4-nitroaniline Nitrated_Intermediate->Final_Product Deprotection Hydrolysis Acid/Base Hydrolysis Hydrolysis->Final_Product

Caption: General workflow for the synthesis of 2-Methyl-4-nitroaniline.

Applications in Research and Development

2-Methyl-4-nitroaniline and its derivatives have found applications in various scientific and industrial fields:

  • Nonlinear Optics (NLO): The molecule is classified as a "push-pull" chromophore, with the amino group acting as an electron donor and the nitro group as an electron acceptor. This structure facilitates intramolecular charge transfer, leading to a large nonlinear optical response, making it valuable for materials used in photonics and optical signal processing[3].

  • Advanced Materials: It has been used in the preparation of in-plane aligned nanofibers through electrospinning and for depositing polycrystalline thin films on various substrates.

  • Chemical Synthesis: It serves as a starting reagent in the synthesis of other organic compounds, such as 3-chloro-5-methylphenyl isocyanate.

  • Dye Industry: It is an important intermediate in the synthesis of azo dyes[3].

Safety and Handling

2-Methyl-4-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[5][6]. It is also toxic to aquatic life with long-lasting effects[5][6]. Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to Deuterated 2-Methyl-4-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 2-Methyl-4-nitroaniline. While specific quantitative data for the deuterated isotopologues are not extensively available in public literature, this document compiles the known properties of its non-deuterated counterpart, 2-Methyl-4-nitroaniline, and discusses the anticipated effects of deuterium substitution. Furthermore, it details relevant experimental protocols and explores the potential applications of this compound and its derivatives, particularly within the realm of drug development.

Physical and Chemical Properties

Deuteration, the replacement of one or more hydrogen atoms with its heavier isotope deuterium, subtly alters the physical and chemical properties of a molecule. While comprehensive experimental data for deuterated 2-Methyl-4-nitroaniline is scarce, the properties of the non-deuterated form provide a crucial baseline. The primary changes upon deuteration include an increase in molecular weight and potential minor shifts in melting point, boiling point, and spectroscopic signatures due to the stronger carbon-deuterium bond and altered vibrational frequencies.

Tabulated Physical Properties of 2-Methyl-4-nitroaniline

The following table summarizes the key physical properties of non-deuterated 2-Methyl-4-nitroaniline.

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [1][2]
Appearance Yellow needles or mustard yellow powder[1][3]
Melting Point 130-133.5 °C[2][4][5]
Boiling Point 341.0 ± 22.0 °C at 760 mmHg (estimate)[4]
Density 1.1586 g/cm³ at 284 °F[1][4]
Water Solubility < 0.1 g/100 mL at 22 °C[4][5]
Solubility Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol[5]
Flash Point 157.2 °C[4]
pKa 0.92 ± 0.10 (Predicted)[5]
Tabulated Chemical Identifiers of 2-Methyl-4-nitroaniline
IdentifierValueReference
IUPAC Name 2-methyl-4-nitroaniline[1]
CAS Number 99-52-5[1][2]
InChI 1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3[1][2]
InChIKey XTTIQGSLJBWVIV-UHFFFAOYSA-N[1][2]
SMILES CC1=C(C=CC(=C1)--INVALID-LINK--[O-])N[1]

Experimental Protocols

The synthesis and analysis of deuterated 2-Methyl-4-nitroaniline would likely follow protocols similar to its non-deuterated counterpart, with the introduction of deuterated reagents at appropriate steps.

Synthesis of 2-Methyl-4-nitroaniline

The traditional synthesis involves a multi-step process starting from o-toluidine.[6][7] This method typically involves the protection of the amino group, followed by nitration and subsequent deprotection.[6]

Step 1: Acylation (Protection of the Amino Group)

  • Reactants: o-Toluidine, Acetic Anhydride.

  • Procedure: o-Toluidine is reacted with acetic anhydride to form N-acetyl-o-toluidine. This step is crucial to direct the subsequent nitration to the para position relative to the methyl group and to prevent oxidation of the amino group.[6]

Step 2: Nitration

  • Reactants: N-acetyl-o-toluidine, Nitrating mixture (e.g., Nitric Acid and Sulfuric Acid).

  • Procedure: The protected intermediate is carefully nitrated. The acetyl group directs the nitro group primarily to the para position.[6]

Step 3: Hydrolysis (Deprotection)

  • Reactants: N-acetyl-2-methyl-4-nitroaniline, Acid or Base.

  • Procedure: The acetyl group is removed by hydrolysis to yield 2-Methyl-4-nitroaniline.[6][7]

An alternative reported synthesis involves the use of N-benzenesulfonyl-o-toluidine, which is nitrated and then hydrolyzed to yield the final product.[6][8]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a fundamental technique for structure elucidation. For 2-Methyl-4-nitroaniline, the proton spectrum in DMSO-d₆ shows characteristic shifts for the aromatic protons, the amino protons, and the methyl protons.[9] In a deuterated analogue, the corresponding proton signals would be absent, confirming the position of deuterium incorporation.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For deuterated 2-Methyl-4-nitroaniline, the molecular ion peak would be shifted by the number of incorporated deuterium atoms. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique to study protein conformation and dynamics, where the exchange of amide protons with deuterium is monitored.[10][11] Similar principles can be applied to small molecules to probe labile protons.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of functional groups. In deuterated compounds, the stretching frequencies of bonds involving deuterium (e.g., C-D, N-D) will be at lower wavenumbers compared to their C-H and N-H counterparts due to the heavier mass of deuterium. This shift can be used to study the dynamics of functional groups.[6]

Role in Drug Development and Research

Nitroaniline derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals.[12][13][14] The functional groups of 2-Methyl-4-nitroaniline—the amino, nitro, and methyl groups on an aromatic ring—provide a versatile scaffold for chemical modification.

  • Building Block for Active Pharmaceutical Ingredients (APIs): The amino group can be acylated, alkylated, or used to form heterocyclic rings, while the nitro group can be reduced to an amino group, opening up further synthetic pathways.[13] These transformations are fundamental in constructing the complex molecular architectures of many drug candidates.[13]

  • Mechanistic Studies: Deuterated analogues are crucial for elucidating reaction mechanisms and studying metabolic pathways.[6] The kinetic isotope effect (the change in reaction rate upon isotopic substitution) can provide insights into the rate-determining steps of a chemical transformation.[6]

  • Probes for Biological Systems: The specific properties of deuterated compounds can be exploited in the design of molecular probes or imaging agents for diagnostic purposes.[13]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product o_toluidine o-Toluidine protection Acylation (Protection) o_toluidine->protection Acetic Anhydride nitration Nitration protection->nitration Nitrating Mixture deprotection Hydrolysis (Deprotection) nitration->deprotection Acid/Base product 2-Methyl-4-nitroaniline deprotection->product

Caption: General workflow for the synthesis of 2-Methyl-4-nitroaniline.

Analytical Workflow

Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Output sample Deuterated 2-Methyl-4-nitroaniline nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms ftir FTIR Spectroscopy sample->ftir structure Structural Elucidation nmr->structure mw Molecular Weight Confirmation ms->mw functional_groups Functional Group Analysis ftir->functional_groups

Caption: Workflow for the analysis of deuterated 2-Methyl-4-nitroaniline.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Methyl-4-nitroaniline-d3 (CAS number 1246815-44-0)

This technical guide provides a comprehensive overview of this compound, a deuterated stable isotope-labeled compound. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as an internal standard for quantitative analysis.

Core Compound Properties

This compound is the deuterated analog of 2-Methyl-4-nitroaniline (CAS 99-52-5). Stable isotope labeling with deuterium (d3) provides a mass shift that is readily detectable by mass spectrometry, making it an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex matrices.

PropertyValueSource
CAS Number 1246815-44-0[1][2][3][4]
Molecular Formula C₇H₅D₃N₂O₂[2][4][5]
Molecular Weight 155.17 g/mol [2][4][5]
Accurate Mass 155.0774[4]
Synonyms 2-Methyl-4-nitro-benzenamine-d3, 4-Nitro-o-toluidine-d3, 1-Amino-2-methyl-4-nitrobenzene-d3, 2-Amino-1-methyl-5-nitrobenzene-d3, 2-Amino-5-nitrotoluene-d3, 2-Methyl-4-nitrobenzenamine-d3, 2-Methyl-4-nitrophenylamine-d3, Fast Red RL Base-d3[2][3]
Physical Form Neat (solid)[2][4]
Storage Temperature +4°C[4]
Shipping Temperature Room Temperature[4]
Country of Origin CANADA[4]
Unlabeled CAS Number 99-52-5[4][6]

Properties of the Unlabeled Analog (2-Methyl-4-nitroaniline)

The physical and chemical properties of the unlabeled 2-Methyl-4-nitroaniline provide a useful reference for its deuterated form.

PropertyValueSource
Appearance Yellow needles or mustard yellow powder[7]
Melting Point 130-132 °C[8][9]
Solubility Less than 1 mg/mL at 72 °F[7]
Density 1.1586 at 284 °F[7]
Flash Point 157.3 °C (closed cup)[8]

Applications

The primary application of this compound is as an internal standard in analytical testing, particularly in chromatography and mass spectrometry techniques such as LC-MS or GC-MS. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantitative assays.

The unlabeled compound, 2-Methyl-4-nitroaniline, is a red azoic dye.[2][3] It is also used as a starting reagent in the synthesis of other chemical compounds, in the preparation of in-plane aligned nanofibers, and for depositing polycrystalline thin films on various substrates.[8][9] Given its role as an intermediate in dye manufacturing, it is a crucial component in producing vibrant and stable azo dyes for the textile industry.[10]

Experimental Protocols

A general experimental protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS assay is outlined below.

Objective: To accurately quantify the concentration of 2-Methyl-4-nitroaniline in a biological matrix (e.g., plasma or urine).

Materials:

  • 2-Methyl-4-nitroaniline (analyte)

  • This compound (internal standard)

  • LC-MS/MS system

  • Appropriate LC column

  • Mobile phases (e.g., acetonitrile, water with formic acid)

  • Biological matrix (e.g., plasma, urine)

  • Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile or methanol, solid-phase extraction cartridges)

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte (2-Methyl-4-nitroaniline) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol or acetonitrile).

    • From the analyte stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

    • Prepare a working solution of the internal standard at a fixed concentration.

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed volume of the internal standard working solution.

    • Perform sample clean-up to remove interfering substances. This can be achieved by:

      • Protein Precipitation: Add a volume of cold acetonitrile (e.g., 300 µL), vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant.

      • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard.

    • Evaporate the solvent from the cleaned-up sample and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte from other matrix components.

    • Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This involves selecting the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).

      • Analyte MRM transition: e.g., m/z 153.1 -> [product ion]

      • Internal Standard MRM transition: e.g., m/z 156.1 -> [product ion]

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

G Figure 1. General workflow for quantitative analysis using an internal standard. cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Cleanup Sample Cleanup (e.g., Protein Precipitation or SPE) Add_IS->Cleanup Reconstitute Evaporate & Reconstitute Cleanup->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Peak_Integration Peak Area Integration LC_MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Calibration Construct Calibration Curve Ratio_Calc->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: General workflow for quantitative analysis using an internal standard.

Note on Signaling Pathways: As this compound is primarily a tool for analytical chemistry (an internal standard for a dye intermediate), there is no information available in the public domain linking it to any biological signaling pathways. Its use in drug development would be in the context of bioanalytical assays to quantify a structurally related drug candidate, rather than having a direct pharmacological effect itself.

References

Spectroscopic Data for 2-Methyl-4-nitroaniline-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-4-nitroaniline-d3 (2M4N-d3), a deuterated analogue of 2-Methyl-4-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for analytical and metabolic studies.

Introduction

This compound is a stable isotope-labeled version of 2-Methyl-4-nitroaniline, where the three hydrogen atoms of the methyl group have been replaced by deuterium. This isotopic substitution is a powerful tool in various analytical techniques, including mass spectrometry and nuclear magnetic resonance, for use as an internal standard in quantitative analysis, for elucidating metabolic pathways, and for assigning spectral peaks. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. The data for the non-deuterated analogue is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration of the methyl group leads to the disappearance of the corresponding proton signal in the ¹H NMR spectrum. The ¹³C NMR spectrum is largely unaffected, although the signal for the deuterated carbon (CD₃) will be a multiplet due to C-D coupling and may have a slightly different chemical shift.

¹H NMR (Proton NMR) Data

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
2-Methyl-4-nitroaniline~7.9 (d)Doublet1HAr-H
~7.8 (dd)Doublet of doublets1HAr-H
~6.7 (d)Doublet1HAr-H
~4.5 (br s)Broad singlet2H-NH₂
~2.1-2.3Singlet3H-CH₃
This compound ~7.9 (d) Doublet 1H Ar-H
~7.8 (dd) Doublet of doublets 1H Ar-H
~6.7 (d) Doublet 1H Ar-H
~4.5 (br s) Broad singlet 2H -NH₂
Signal Absent - - -CD₃

¹³C NMR (Carbon-13 NMR) Data

CompoundChemical Shift (ppm)Assignment
2-Methyl-4-nitroaniline~148Ar-C (C-NH₂)
~138Ar-C (C-NO₂)
~126Ar-CH
~125Ar-CH
~120Ar-C (C-CH₃)
~118Ar-CH
~17-CH₃
This compound ~148 Ar-C (C-NH₂) **
~138 Ar-C (C-NO₂)
~126 Ar-CH
~125 Ar-CH
~120 Ar-C (C-CD₃) **
~118 Ar-CH
~17 (multiplet) -CD₃
Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon deuteration of the methyl group is the appearance of C-D stretching vibrations at a lower wavenumber (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).[1]

Vibrational Mode2-Methyl-4-nitroaniline (cm⁻¹)This compound (cm⁻¹)
N-H Stretching3400-35003400-3500
Aromatic C-H Stretching3000-31003000-3100
Aliphatic C-H Stretching2850-2960Absent
C-D Stretching Absent ~2100-2200
N-O Asymmetric Stretching1490-15301490-1530
N-O Symmetric Stretching1330-13701330-1370
Mass Spectrometry (MS)

The molecular weight of this compound is 155.17 g/mol , which is three mass units higher than the non-deuterated compound (152.15 g/mol ) due to the three deuterium atoms. This mass shift is readily observable in the mass spectrum.

Ion2-Methyl-4-nitroaniline (m/z)This compound (m/z)
[M]⁺152155
[M-NO₂]⁺106109
[M-CH₃]⁺137137
[M-CD₃]⁺-137

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Instrumentation : A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), depending on the volatility and thermal stability of the compound. Electron Ionization (EI) is a common ionization technique for this type of molecule.

  • Sample Introduction :

    • GC-MS : Dissolve the sample in a volatile organic solvent and inject it into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

    • Direct Infusion : Dissolve the sample in a suitable solvent and introduce it directly into the ion source via a syringe pump.

  • Acquisition :

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-200 amu).

    • For EI, a standard electron energy of 70 eV is typically used.

  • Data Processing : The resulting mass spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Solid_Prep Prepare as KBr Pellet or for ATR Sample->Solid_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS IR IR Spectroscopy (FTIR) Solid_Prep->IR NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Ion Counts Process Spectrum MS->MS_Data NMR_Results NMR Spectra & Peak Assignments NMR_Data->NMR_Results IR_Results IR Spectrum & Band Assignments IR_Data->IR_Results MS_Results Mass Spectrum & Fragmentation Pattern MS_Data->MS_Results

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Isotopic Labeling of 2-Methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of 2-Methyl-4-nitroaniline, a compound of interest in various research and development fields. This document details synthetic strategies for introducing stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into the molecular structure. It also includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support researchers in their study design and execution.

Introduction

2-Methyl-4-nitroaniline (MNA) is a key intermediate in the synthesis of azo dyes and pigments.[1] In the realm of biomedical research, its derivatives and metabolites are of interest for toxicological and drug metabolism studies. Isotopic labeling of MNA provides a powerful tool to trace its metabolic fate, elucidate reaction mechanisms, and serve as an internal standard for quantitative analysis.[2][3] This guide will explore the primary methods for introducing isotopic labels into the MNA scaffold, focusing on practical applications for researchers.

Synthetic Strategies for Isotopic Labeling

The isotopic labeling of 2-Methyl-4-nitroaniline can be achieved through two primary strategies:

  • Labeling of a precursor molecule followed by the synthesis of the final compound. This is the most common and generally most efficient method for introducing isotopes at specific positions.

  • Direct isotopic exchange on the final 2-Methyl-4-nitroaniline molecule. This is typically used for deuterium labeling through hydrogen-deuterium exchange reactions.

The traditional synthesis of 2-Methyl-4-nitroaniline serves as the foundation for these labeling strategies. This process involves a three-step sequence starting from o-toluidine:

  • Acylation of the amino group to protect it during the subsequent nitration step.

  • Nitration of the aromatic ring.

  • Hydrolysis to remove the acyl protecting group and yield the final product.[4]

Deuterium (²H) Labeling

Deuterium labeling is valuable for mechanistic studies, particularly for investigating kinetic isotope effects and for use in metabolic studies where it can alter metabolic rates.[5]

Experimental Protocol: Deuterium Labeling via H/D Exchange

A common method for introducing deuterium is through acid-catalyzed hydrogen-deuterium (H/D) exchange on the aromatic ring.

  • Dissolution: Dissolve 2-Methyl-4-nitroaniline in a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD).

  • Heating: Heat the mixture to facilitate the exchange of aromatic protons with deuterium from the solvent. The temperature and reaction time will influence the degree of deuteration.

  • Quenching and Extraction: Carefully quench the reaction with D₂O ice and neutralize with a base like sodium carbonate. Extract the deuterated product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the product using column chromatography or recrystallization.

  • Analysis: Confirm the level and position of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.

Carbon-13 (¹³C) Labeling

¹³C labeling is essential for nuclear magnetic resonance (NMR) based structural and metabolic studies, as well as for use as an internal standard in mass spectrometry.[6] The most effective strategy is to begin with a ¹³C-labeled precursor, typically ¹³C-labeled o-toluidine.

Experimental Protocol: Synthesis of [¹³C₆]-2-Methyl-4-nitroaniline

This protocol assumes the availability of [¹³C₆]-o-toluidine.

  • Acetylation of [¹³C₆]-o-toluidine:

    • In a round-bottom flask, dissolve [¹³C₆]-o-toluidine in glacial acetic acid.

    • Add acetic anhydride dropwise while stirring.

    • Heat the reaction mixture under reflux for 2-3 hours.

    • Cool the mixture and pour it into ice-cold water to precipitate the N-acetyl-[¹³C₆]-o-toluidine.

    • Filter, wash with cold water, and dry the product.

  • Nitration of N-acetyl-[¹³C₆]-o-toluidine:

    • Carefully add the dried N-acetyl-[¹³C₆]-o-toluidine to concentrated sulfuric acid at a low temperature (0-5 °C).

    • Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

    • Stir the mixture for 1-2 hours at low temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter, wash thoroughly with cold water to remove residual acid, and dry.

  • Hydrolysis of N-acetyl-[¹³C₆]-2-methyl-4-nitroaniline:

    • Suspend the nitrated intermediate in an aqueous solution of sulfuric acid (e.g., 70%).

    • Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the [¹³C₆]-2-Methyl-4-nitroaniline.

    • Filter, wash with water, and purify by recrystallization.

Nitrogen-15 (¹⁵N) Labeling

¹⁵N labeling is particularly useful for NMR studies of nitrogen-containing compounds and for tracing the metabolic fate of the amino and nitro groups. Labeling can be achieved by using ¹⁵N-labeled o-toluidine or a ¹⁵N-labeled nitrating agent.

Experimental Protocol: Synthesis of [¹⁵N]-Amino-2-Methyl-4-nitroaniline

This protocol utilizes [¹⁵N]-o-toluidine as the starting material.

  • Acetylation of [¹⁵N]-o-toluidine: Follow the same procedure as for the ¹³C-labeling, starting with [¹⁵N]-o-toluidine.

  • Nitration of N-acetyl-[¹⁵N]-o-toluidine: Follow the same nitration procedure as described for the ¹³C-labeled intermediate.

  • Hydrolysis of N-acetyl-[¹⁵N]-2-methyl-4-nitroaniline: Follow the same hydrolysis procedure to obtain the final [¹⁵N]-amino labeled product.

Experimental Protocol: Synthesis of [¹⁵N]-Nitro-2-Methyl-4-nitroaniline

This protocol uses a ¹⁵N-labeled nitrating agent.

  • Acetylation of o-toluidine: Prepare N-acetyl-o-toluidine from unlabeled o-toluidine as described previously.

  • Nitration with a ¹⁵N source:

    • Dissolve the N-acetyl-o-toluidine in concentrated sulfuric acid at low temperature.

    • Use a ¹⁵N-labeled nitrating agent, such as potassium [¹⁵N]nitrate (K¹⁵NO₃) or [¹⁵N]nitric acid (H¹⁵NO₃), in the nitrating mixture.

    • Perform the reaction and work-up as in the standard nitration procedure.

  • Hydrolysis: Hydrolyze the resulting N-acetyl-2-methyl-4-[¹⁵N]nitroaniline to yield the final product.

Quantitative Data

The efficiency of isotopic labeling is a critical parameter. The following tables summarize typical yields and isotopic enrichment levels that can be expected for the synthesis of labeled 2-Methyl-4-nitroaniline, based on data for analogous reactions.

IsotopeLabeling StrategyStarting MaterialIntermediate ProductFinal Product Yield (approx.)Isotopic Enrichment (approx.)
²H H/D Exchange2-Methyl-4-nitroaniline->90%>95%
¹³C Precursor Synthesis[¹³C₆]-o-toluidineN-acetyl-[¹³C₆]-o-toluidine60-70% (overall)>98%
¹⁵N Precursor Synthesis[¹⁵N]-o-toluidineN-acetyl-[¹⁵N]-o-toluidine65-75% (overall)>98%
¹⁵N Labeled ReagentN-acetyl-o-toluidineN-acetyl-2-methyl-4-[¹⁵N]nitroaniline70-80% (overall)>98%

Note: Yields and enrichment are highly dependent on specific reaction conditions and the purity of the labeled starting materials.

Analytical Characterization

The successful incorporation of isotopes and the purity of the final product must be confirmed by appropriate analytical techniques.

  • Mass Spectrometry (MS): Provides definitive evidence of isotopic incorporation by showing the expected mass shift in the molecular ion peak. High-resolution mass spectrometry can confirm the elemental composition.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the overall structure and can indicate the positions of deuterium incorporation by the disappearance or reduction of proton signals.

    • ¹³C NMR: Directly observes the ¹³C-labeled positions.

    • ¹⁵N NMR: Directly observes the ¹⁵N-labeled positions.

Signaling Pathways and Experimental Workflows

Isotopically labeled 2-Methyl-4-nitroaniline is a valuable tool for studying its interaction with biological systems. One potential area of investigation is its effect on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway, as studies have suggested a possible link between 2-Methyl-4-nitroaniline and hepatotoxicity through this pathway.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Methyl_4_nitroaniline 2-Methyl-4-nitroaniline PPARg_Activation PPARγ Activation 2_Methyl_4_nitroaniline->PPARg_Activation Potential Agonist PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg_Activation->PPARg_RXR_Complex Forms PPRE PPRE (PPAR Response Element) PPARg_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Biological_Effects Adipogenesis, Inflammation, Metabolism Gene_Transcription->Biological_Effects Leads to

Caption: Potential interaction of 2-Methyl-4-nitroaniline with the PPARγ signaling pathway.

The metabolic fate of 2-Methyl-4-nitroaniline can be traced using isotopically labeled versions of the molecule. The expected metabolic pathway involves several key transformations.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Labeled_MNA Isotopically Labeled 2-Methyl-4-nitroaniline Hydroxylation Hydroxylation Labeled_MNA->Hydroxylation Nitro_Reduction Nitro Reduction Labeled_MNA->Nitro_Reduction Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Amino_Metabolite Amino Metabolite Nitro_Reduction->Amino_Metabolite Conjugation Conjugation (Sulfation/Glucuronidation) Hydroxylated_Metabolite->Conjugation Acetylation Acetylation Amino_Metabolite->Acetylation Conjugated_Metabolite Conjugated Metabolite (Excreted) Conjugation->Conjugated_Metabolite Acetylated_Metabolite Acetylated Metabolite (Excreted) Acetylation->Acetylated_Metabolite

Caption: Proposed metabolic pathway of 2-Methyl-4-nitroaniline.

An experimental workflow for a typical drug metabolism study using isotopically labeled 2-Methyl-4-nitroaniline would involve several key steps.

Experimental_Workflow Start Synthesize Isotopically Labeled 2-Methyl-4-nitroaniline Administer Administer Labeled Compound to Biological System (e.g., in vitro cell culture, in vivo model) Start->Administer Sample Collect Biological Samples (e.g., plasma, urine, tissue) Administer->Sample Extract Extract Analytes Sample->Extract Analyze Analyze by LC-MS/MS or NMR Extract->Analyze Identify Identify and Quantify Parent Compound and Metabolites Analyze->Identify Elucidate Elucidate Metabolic Pathways and Pharmacokinetic Properties Identify->Elucidate

Caption: Workflow for a drug metabolism study using isotopically labeled compounds.

Conclusion

The isotopic labeling of 2-Methyl-4-nitroaniline with deuterium, carbon-13, and nitrogen-15 provides indispensable tools for advanced research in drug metabolism, toxicology, and mechanistic chemistry. By leveraging labeled precursors and established synthetic routes, researchers can efficiently produce these valuable tracer compounds. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the design and implementation of studies utilizing isotopically labeled 2-Methyl-4-nitroaniline, ultimately contributing to a deeper understanding of its biological interactions and chemical properties.

References

Navigating the Physicochemical Landscape of 2-Methyl-4-nitroaniline-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methyl-4-nitroaniline-d3, a deuterated analogue of the dye intermediate 2-Methyl-4-nitroaniline. Given the limited direct experimental data on the deuterated form, this guide synthesizes information from its non-deuterated counterpart and related nitroaniline compounds to provide a robust predictive assessment. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter a molecule's metabolic fate and stability, making such analysis crucial for research and development.[1][2][3]

Core Physicochemical Properties

The introduction of deuterium atoms is not expected to significantly alter the fundamental physicochemical properties such as solubility and melting point compared to the parent compound. The primary impact of deuteration is often seen in the kinetic isotope effect, which can lead to enhanced metabolic stability.[2][3] The data presented below for 2-Methyl-4-nitroaniline serves as a strong proxy for the d3 analogue.

Table 1: Physical and Chemical Properties of 2-Methyl-4-nitroaniline

PropertyValueSource
Appearance Yellow needles or mustard yellow powder[4]
Molecular Formula C₇H₈N₂O₂[4]
Molecular Weight 152.15 g/mol [5]
Melting Point 130-132 °C (266-270 °F)[6][7][8]
Water Solubility < 1 mg/mL at 22 °C (72 °F)[4][9]
pKa 0.92 ± 0.10 (Predicted)[6]

Solubility Profile

The solubility of 2-Methyl-4-nitroaniline, and by extension its d3 analogue, is a critical parameter for its handling, formulation, and biological assessment.

Table 2: Solubility of 2-Methyl-4-nitroaniline in Various Solvents

SolventSolubilityReference
Water < 1 mg/mL at 22 °C[4][9]
Dichloromethane Soluble[6]
DMSO Soluble[6]
Ethyl Acetate Soluble[6]
Methanol Soluble[6]
Ethanol Slightly Soluble[2]
Benzene Slightly Soluble[10]
Ether Soluble[10]
Acetone Soluble[2][10]

The poor aqueous solubility is characteristic of many aromatic nitro compounds, attributed to the hydrophobic nature of the benzene ring.[11] Solubility in organic solvents is significantly higher, a key consideration for laboratory use and in synthetic chemistry.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the solubility of a compound is the shake-flask method.[10]

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the solute is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or let stand to separate solid B->C D Extract clear supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F

Caption: Workflow for Solubility Determination

Stability Profile

The stability of an active pharmaceutical ingredient (API) or research chemical is paramount for ensuring its quality, safety, and efficacy over time. Stability testing exposes the compound to various environmental factors to predict its shelf-life.[12][13]

Incompatibilities: 2-Methyl-4-nitroaniline is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[7]

Thermal Stability

Thermal stability studies are crucial for determining appropriate storage conditions.

Experimental Protocol: Thermal Stability Assessment (ICH Q1A(R2))

  • Sample Preparation: Aliquots of this compound are placed in suitable, sealed containers.

  • Storage Conditions: Samples are stored under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions like 40°C/75% RH).[14]

  • Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[14]

  • Analysis: At each time point, the samples are analyzed for degradation products and any change in physical or chemical properties using a stability-indicating HPLC method.

G Workflow for Thermal Stability Testing cluster_prep Preparation cluster_storage Storage cluster_testing Testing A Aliquot compound into sealed containers B Store at defined temperature and humidity A->B C Withdraw samples at time points B->C D Analyze for degradation by HPLC C->D

Caption: Workflow for Thermal Stability Testing

Photostability

Photostability testing is essential to determine if the compound is sensitive to light.

Experimental Protocol: Photostability Assessment (ICH Q1B)

  • Sample Preparation: Samples of this compound are placed in clear containers. A control group is wrapped in aluminum foil to protect it from light.[15]

  • Light Exposure: The samples are exposed to a light source that provides both visible and UV radiation, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16]

  • Analysis: After exposure, the light-exposed samples are compared to the dark control to assess for any photodegradation. Analysis is typically performed by HPLC.

G Workflow for Photostability Testing cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare exposed and dark control samples B Expose to UV/Visible light source A->B C Compare exposed vs. dark control by HPLC B->C

Caption: Workflow for Photostability Testing

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, studies on similar compounds provide insights. The aerobic degradation of N-Methyl-4-nitroaniline has been shown to proceed via N-demethylation to form 4-nitroaniline, followed by monooxygenation to 4-aminophenol, and subsequent oxidative deamination.[17] It is plausible that 2-Methyl-4-nitroaniline could undergo similar enzymatic transformations in biological systems. Under forced degradation conditions (e.g., strong acid/base, oxidation), hydrolysis of the amine or reduction of the nitro group are potential degradation routes.

G Potential Aerobic Degradation of a Related Compound A N-Methyl-4-nitroaniline B 4-Nitroaniline A->B N-demethylation C 4-Aminophenol B->C Monooxygenation D 1,2,4-Benzenetriol C->D Oxidative deamination

Caption: Potential Aerobic Degradation Pathway

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily based on data from its non-deuterated analogue and established scientific principles. The provided experimental protocols offer a starting point for researchers to generate specific data for the deuterated compound. As with any deuterated molecule, while core physicochemical properties are expected to be similar to the parent compound, its metabolic stability may be enhanced, a critical factor for consideration in drug development and metabolism studies.

References

2-Methyl-4-nitroaniline-d3 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Methyl-4-nitroaniline-d3: Molecular Weight and Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of the deuterated compound this compound. It is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds in their studies. This document also includes a comparative analysis with its non-deuterated counterpart, 2-Methyl-4-nitroaniline.

Quantitative Data Summary

The following table summarizes the key molecular properties of this compound and 2-Methyl-4-nitroaniline for straightforward comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC7H5D3N2O2[1][2][3]155.17[1][2][3]
2-Methyl-4-nitroanilineC7H8N2O2[4][5][6][7][8]152.15[4][5][6][7][9]

Experimental Protocols

The determination of molecular weight and formula for isotopically labeled compounds such as this compound is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The presence of three deuterium atoms results in a predictable mass shift compared to the unlabeled compound. The observed mass-to-charge ratio (m/z) in the mass spectrum allows for the confirmation of the elemental composition and, consequently, the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would show a reduction in the integration of the signal corresponding to the methyl protons compared to the unlabeled compound, confirming the deuterium substitution at the methyl group.

  • ²H NMR (Deuterium NMR): A ²H NMR spectrum would exhibit a signal corresponding to the deuterium nuclei, providing direct evidence of deuteration.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be used to confirm the structure of the molecule. The carbon atom attached to the deuterated methyl group may show a characteristic triplet splitting pattern due to coupling with the deuterium atoms.

Logical Relationship Diagram

The following diagram illustrates the relationship between 2-Methyl-4-nitroaniline and its deuterated form, highlighting the isotopic substitution.

2_Methyl_4_nitroaniline 2-Methyl-4-nitroaniline C₇H₈N₂O₂ MW: 152.15 2_Methyl_4_nitroaniline_d3 This compound C₇H₅D₃N₂O₂ MW: 155.17 2_Methyl_4_nitroaniline->2_Methyl_4_nitroaniline_d3 Isotopic Substitution (3H → 3D)

References

A Technical Guide to 2-Methyl-4-nitroaniline-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the commercial availability, properties, and potential applications of 2-Methyl-4-nitroaniline-d3, a deuterated analog of 2-Methyl-4-nitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who may utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

Introduction

This compound is a stable isotope-labeled version of 2-Methyl-4-nitroaniline, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to its unlabeled counterpart. This characteristic makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample processing.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. The following table summarizes the known commercial sources for this compound. Please note that pricing and detailed purity information are often not publicly available and typically require logging into the supplier's website or requesting a quote.

SupplierProduct CodeCAS NumberMolecular FormulaMolecular WeightAvailable Pack SizesPurity Information
LGC Standards TRC-M3235471246815-44-0C₇H₅D₃N₂O₂155.171 mg, 10 mg[1]Certificate of Analysis available[1]
Santa Cruz Biotechnology Not specified99-52-5 (unlabeled)C₇H₅D₃N₂O₂155.17Not specifiedRefer to Certificate of Analysis for lot-specific data[2]

Note: Researchers are advised to contact the suppliers directly to obtain the most current pricing, availability, and detailed certificates of analysis which should include chemical and isotopic purity.

Physicochemical Properties

The key physicochemical properties of this compound are listed below. These are based on the properties of the unlabeled compound, as the deuteration is not expected to significantly alter them, with the exception of molecular weight.

PropertyValue
Appearance Yellow to orange crystalline powder
Molecular Weight 155.17 g/mol
Unlabeled Molecular Weight 152.15 g/mol
Unlabeled CAS Number 99-52-5

Experimental Protocols

Objective: To quantify the concentration of 2-Methyl-4-nitroaniline in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials:

  • 2-Methyl-4-nitroaniline (analyte) standard

  • This compound (internal standard, IS)

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 2-Methyl-4-nitroaniline in acetonitrile.

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the 2-Methyl-4-nitroaniline stock solution with the biological matrix to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in acetonitrile).

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • 2-Methyl-4-nitroaniline: Q1 m/z 153.1 -> Q3 m/z [fragment ion]

        • This compound: Q1 m/z 156.1 -> Q3 m/z [corresponding fragment ion]

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / IS peak area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the quantitative analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample add_is Spike with This compound (IS) start->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify logical_relationship analyte 2-Methyl-4-nitroaniline (Analyte) lcms LC-MS/MS Measurement analyte->lcms is This compound (Internal Standard) is->lcms ratio Peak Area Ratio lcms->ratio Corrects for variability concentration Analyte Concentration (Accurate & Precise) ratio->concentration

References

Methodological & Application

Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline in Environmental Samples using 2-Methyl-4-nitroaniline-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Methyl-4-nitroaniline in environmental samples. The use of its deuterated analog, 2-Methyl-4-nitroaniline-d3, as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocols outlined below are representative methods for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards for quantification. In this case, this compound, which contains three deuterium atoms in the methyl group, serves as the internal standard for the analysis of 2-Methyl-4-nitroaniline. Since the deuterated standard is chemically identical to the native analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation in the mass spectrometer. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of analyte during sample preparation and analysis can be accurately accounted for, leading to more reliable and reproducible results.

Experimental Protocols

Sample Preparation: Extraction of 2-Methyl-4-nitroaniline from Water and Soil Samples

This protocol is a representative method based on general principles of environmental sample extraction for semi-volatile organic compounds.

For Water Samples (based on Liquid-Liquid Extraction - LLE):

  • Sample Collection: Collect 1 L of water sample in a clean glass bottle.

  • Spiking: Add a known amount of this compound solution (in a water-miscible solvent like methanol) to the water sample to achieve a final concentration of, for example, 10 µg/L.

  • pH Adjustment: Adjust the pH of the water sample to >11 using 5N NaOH.

  • Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of dichloromethane, and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.

  • Solvent Collection: Drain the dichloromethane (bottom layer) into a flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of dichloromethane. Combine the three extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange: Exchange the solvent to hexane for GC-MS analysis or a mobile phase compatible solvent for LC-MS/MS analysis. Adjust the final volume to 1 mL.

For Soil/Sediment Samples (based on Ultrasonic Extraction):

  • Sample Preparation: Homogenize the soil sample and weigh 30 g (wet weight) into a beaker.

  • Spiking: Add a known amount of this compound solution to the soil sample.

  • Extraction: Add 100 mL of a 1:1 mixture of acetone and dichloromethane. Place the beaker in an ultrasonic bath and extract for 15 minutes.

  • Decanting: Carefully decant the solvent into a flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh solvent.

  • Drying and Concentration: Combine the extracts, dry with anhydrous sodium sulfate, and concentrate to 1 mL as described for water samples.

  • Cleanup (if necessary): If the extract is highly colored or contains significant interferences, a cleanup step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge may be necessary.

Analytical Methodology: GC-MS Analysis

This protocol is a representative method and would require optimization for specific instrumentation.

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: GC-MS SIM Parameters for 2-Methyl-4-nitroaniline and its Deuterated Standard

CompoundQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2-Methyl-4-nitroaniline15210677
This compound15510980

Note: The mass spectrum of 2-Methyl-4-nitroaniline shows prominent ions at m/z 152 (molecular ion), 106, and 77[1]. The ions for the d3-labeled standard are shifted by 3 mass units.

Analytical Methodology: LC-MS/MS Analysis

This is a proposed protocol and the MRM transitions would require experimental optimization.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 2: Proposed LC-MS/MS MRM Transitions for 2-Methyl-4-nitroaniline and its Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
2-Methyl-4-nitroaniline153.1107.181.1
This compound156.1110.184.1

Note: These transitions are proposed based on the protonated molecule [M+H]+ and common fragmentation pathways of similar compounds. These would need to be confirmed and optimized for collision energy on the specific instrument used.

Quantitative Data

The following tables present example data for method performance. These values are illustrative and would be specific to the matrix, instrumentation, and validation study.

Table 3: Example Method Detection Limits (MDL) and Limits of Quantification (LOQ)

AnalyteMatrixAnalytical MethodMDL (µg/L or µg/kg)LOQ (µg/L or µg/kg)
2-Methyl-4-nitroanilineWaterGC-MS0.10.3
2-Methyl-4-nitroanilineSoilGC-MS1.03.0
2-Methyl-4-nitroanilineWaterLC-MS/MS0.050.15
2-Methyl-4-nitroanilineSoilLC-MS/MS0.51.5

Table 4: Example Recovery and Precision Data

MatrixSpiking LevelAnalytical MethodAverage Recovery (%) of 2-Methyl-4-nitroanilineRelative Standard Deviation (RSD, %)
Water1 µg/LGC-MS958
Water10 µg/LGC-MS986
Soil10 µg/kgGC-MS8812
Soil100 µg/kgGC-MS929
Water0.5 µg/LLC-MS/MS1027
Water5 µg/LLC-MS/MS995
Soil5 µg/kgLC-MS/MS9111
Soil50 µg/kgLC-MS/MS948

Visualizations

Environmental_Sample_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Water or Soil) Spiking 2. Spiking with This compound Sample_Collection->Spiking Extraction 3. Extraction (LLE or Ultrasonic) Spiking->Extraction Concentration 4. Concentration and Solvent Exchange Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS LC_MS_MS LC-MS/MS Analysis Concentration->LC_MS_MS Quantification 5. Quantification (Isotope Dilution) GC_MS->Quantification LC_MS_MS->Quantification Reporting 6. Data Reporting Quantification->Reporting

Caption: General workflow for the analysis of 2-Methyl-4-nitroaniline.

Isotope_Dilution_Logic Analyte Analyte (2-Methyl-4-nitroaniline) Sample Environmental Sample Analyte->Sample IS Internal Standard (this compound) IS->Sample MS Mass Spectrometer Sample->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

References

Application Note: High-Throughput Quantification of 2-Methyl-4-nitroaniline in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-4-nitroaniline is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients such as Tolvaptan.[1] Its potential presence as a metabolite, process-related impurity, or degradant necessitates the development of sensitive and robust analytical methods for its quantification in biological matrices. This application note describes a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of 2-Methyl-4-nitroaniline in human plasma. The method employs 2-Methyl-4-nitroaniline-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for variability in sample preparation and potential matrix effects.[2][3][4] The use of a SIL-IS is the preferred approach in quantitative bioanalysis as it shares near-identical physicochemical properties with the analyte, leading to similar behavior during extraction and co-elution during chromatography.[3][5]

Experimental Protocols

Materials and Reagents
  • Analytes: 2-Methyl-4-nitroaniline (Purity ≥99%), this compound (Purity ≥99%, Deuterated form)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)

  • Other: 96-well deep well plates, polypropylene tubes

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Data Acquisition and Processing: MassLynx software with TargetLynx XS

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Methyl-4-nitroaniline and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 2-Methyl-4-nitroaniline stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve (CC) points.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs ranging from 0.1 to 100 ng/mL and QC samples at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low Quality Control (LQC): 0.3 ng/mL

    • Medium Quality Control (MQC): 10 ng/mL

    • High Quality Control (HQC): 80 ng/mL

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 96-well deep well plate.

  • Add 200 µL of the IS working solution (100 ng/mL of this compound in acetonitrile).

  • Vortex the plate for 2 minutes at 1000 rpm to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 10°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Inject 5 µL onto the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient Program:

    • 0.0-0.5 min: 10% B

    • 0.5-2.0 min: 10% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-3.0 min: 90% to 10% B

    • 3.0-4.0 min: 10% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2-Methyl-4-nitroaniline153.1107.12520
This compound156.1110.12520

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve Parameters

ParameterValue
Concentration Range0.1 - 100 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)>0.995
Mean Accuracy (% Nominal)98.5% - 101.2%

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (% Nominal) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (% Nominal) (n=18)
LLOQ0.16.8104.58.2102.1
LQC0.35.198.76.599.3
MQC103.5101.24.8100.5
HQC802.899.54.199.8

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
LQC0.392.593.10.950.99
HQC8094.193.80.971.01

Visualizations

G cluster_sample Sample Handling cluster_analysis Analysis Plasma Plasma Sample (50 µL) IS_Addition Add IS in Acetonitrile (200 µL) Plasma->IS_Addition Vortex Vortex (2 min) IS_Addition->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection UPLC UPLC Separation Injection->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Processing MSMS->Data

Caption: Bioanalytical workflow for plasma sample analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Matrix Biological Matrix (Analyte + Unknown Losses) Spike Spike with Known Amount of SIL-IS Matrix->Spike Extract Extraction (Analyte & SIL-IS experience similar losses) Spike->Extract LCMS Co-eluting Analytes Enter Ion Source Extract->LCMS Ionization Ionization (Both affected by matrix effects) LCMS->Ionization Detection MS/MS Detection (Separate signals based on m/z) Ionization->Detection Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) Detection->Ratio Curve Compare to Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Principle of Stable Isotope Dilution Analysis.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Methyl-4-nitroaniline using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Methyl-4-nitroaniline in research samples. The method utilizes a stable isotope-labeled internal standard, 2-Methyl-4-nitroaniline-d3, to ensure high accuracy and precision. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of 2-Methyl-4-nitroaniline in various matrices.

Introduction

2-Methyl-4-nitroaniline is a chemical intermediate used in the synthesis of various dyes and pigments. Its detection and quantification are crucial for process monitoring, environmental analysis, and safety assessment. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the method of choice for trace-level analysis. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantitative results.

Experimental

Materials and Reagents
  • 2-Methyl-4-nitroaniline (purity ≥98%)

  • This compound (isotopic purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Standard Solution Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Methyl-4-nitroaniline and this compound in 10 mL of methanol, respectively.

Working Standard Solutions: Prepare serial dilutions of the 2-Methyl-4-nitroaniline stock solution in a 50:50 (v/v) acetonitrile/water mixture to create calibration standards.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) acetonitrile/water mixture.

Sample Preparation Protocol
  • Spiking: To 1 mL of the sample matrix, add a known volume of the 2-Methyl-4-nitroaniline working standard solution (for calibration curve and quality control samples) and 10 µL of the 100 ng/mL IS working solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: 9 psi.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
2-Methyl-4-nitroaniline153.1107.125150
77.140150
This compound156.1110.125150
80.140150

Method Validation (Illustrative Data)

The method was validated for linearity, precision, accuracy, and sensitivity. The following data are representative of the expected performance of this method.

Linearity: The calibration curve was linear over the concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) of >0.995.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low5≤ 10≤ 1090-11090-110
Medium50≤ 10≤ 1095-10595-105
High400≤ 10≤ 1095-10595-105

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be approximately 0.3 ng/mL and 1 ng/mL, respectively.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (1 mL) Spike_IS Spike with this compound Sample->Spike_IS SPE_Condition Condition C18 SPE Cartridge Load_Sample Load Sample SPE_Condition->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute with Acetonitrile Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Methyl-4-nitroaniline.

signaling_pathway cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) - Collision Cell cluster_q3 Quadrupole 3 (Q3) Analyte 2-Methyl-4-nitroaniline (m/z 153.1) Q1_Analyte Precursor Ion Selection (m/z 153.1) Analyte->Q1_Analyte IS This compound (m/z 156.1) Q1_IS Precursor Ion Selection (m/z 156.1) IS->Q1_IS CID_Analyte Collision-Induced Dissociation Q1_Analyte->CID_Analyte CID_IS Collision-Induced Dissociation Q1_IS->CID_IS Q3_Analyte1 Product Ion 1 (m/z 107.1) CID_Analyte->Q3_Analyte1 Q3_Analyte2 Product Ion 2 (m/z 77.1) CID_Analyte->Q3_Analyte2 Q3_IS1 Product Ion 1 (m/z 110.1) CID_IS->Q3_IS1 Q3_IS2 Product Ion 2 (m/z 80.1) CID_IS->Q3_IS2 Detector Detector Q3_Analyte1->Detector Q3_Analyte2->Detector Q3_IS1->Detector Q3_IS2->Detector

Caption: Logical relationship of MRM transitions in the triple quadrupole mass spectrometer.

Conclusion

This application note provides a comprehensive and reliable LC-MS/MS method for the quantification of 2-Methyl-4-nitroaniline. The use of a deuterated internal standard ensures the accuracy and precision of the results. The detailed protocol for sample preparation, chromatography, and mass spectrometry can be readily implemented in research and drug development laboratories. The provided validation data demonstrates the robustness and sensitivity of the method, making it suitable for a wide range of applications.

Application Note: Quantitative Analysis of 2-Methyl-4-nitroaniline using Isotope Dilution Mass Spectrometry with 2-Methyl-4-nitroaniline-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Methyl-4-nitroaniline in complex matrices using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 2-Methyl-4-nitroaniline-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This methodology is particularly suited for applications in pharmaceutical development, environmental monitoring, and toxicology studies where precise quantification of aromatic amines is critical.

Introduction

2-Methyl-4-nitroaniline is an important industrial chemical primarily used as an intermediate in the synthesis of dyes and pigments.[1] Its potential presence as an impurity in pharmaceutical products or as an environmental contaminant necessitates sensitive and accurate analytical methods for its quantification. Isotope dilution mass spectrometry (IDMS) is a powerful technique that provides the highest level of accuracy and precision for quantitative analysis.[2] By introducing a known amount of an isotopically labeled version of the analyte (in this case, this compound) into the sample, the ratio of the unlabeled analyte to the labeled internal standard can be used for precise quantification, effectively mitigating matrix effects and procedural losses.[3][4]

This document provides a comprehensive protocol for the analysis of 2-Methyl-4-nitroaniline using LC-MS/MS with its deuterated analog as an internal standard.

Experimental Protocols

Materials and Reagents
  • 2-Methyl-4-nitroaniline (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 2-Methyl-4-nitroaniline and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

  • Intermediate Stock Solutions (10 µg/mL):

    • Dilute the primary stock solutions 1:100 with a mixture of 50:50 acetonitrile:water.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a constant amount of the this compound internal standard (e.g., 50 ng/mL) with varying concentrations of the 2-Methyl-4-nitroaniline standard (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare the calibration standards in the same matrix as the samples to be analyzed (e.g., blank plasma, water, or a suitable solvent).

Sample Preparation

The following is a general protocol for the extraction of 2-Methyl-4-nitroaniline from a biological matrix (e.g., plasma). This may need to be optimized for different sample types.

  • Spiking:

    • To 100 µL of the sample, add a known amount of the this compound internal standard solution (e.g., 50 ng).

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to the sample to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Nebulizer Gas 50 psi
Heater Gas 50 psi
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions:

The following are predicted MRM transitions. These should be optimized for the specific instrument being used. The protonated molecule [M+H]+ is expected to be the precursor ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Methyl-4-nitroaniline153.1107.125
92.135
This compound156.1110.125
95.135

Note: The product ions are based on the expected fragmentation pattern, including the loss of the nitro group and subsequent fragmentation of the aromatic ring.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of 2-Methyl-4-nitroaniline to the peak area of this compound against the concentration of 2-Methyl-4-nitroaniline. A linear regression with a weighting factor of 1/x is typically used.

Table 1: Representative Calibration Curve Data

Analyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1501,25062,5000.020
5506,30063,0000.100
105012,60063,5000.198
505064,00064,0001.000
10050128,50064,2502.000
50050650,00065,00010.000
1000501,310,00065,50020.000
Method Validation Parameters

The method should be validated according to relevant guidelines (e.g., FDA, EMA) to demonstrate its suitability for the intended purpose.

Table 2: Typical Method Validation Results

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85-115%
Precision (at LLOQ, LQC, MQC, HQC) < 15% RSD
Matrix Effect Corrected by Internal Standard
Recovery Consistent and reproducible

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Sample spike Spike with This compound sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter lcms LC-MS/MS System filter->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate ratio Calculate Area Ratios integrate->ratio calibration Calibration Curve ratio->calibration quantify Quantification calibration->quantify

Caption: Experimental workflow for the quantification of 2-Methyl-4-nitroaniline.

Principle of Isotope Dilution Mass Spectrometry

isotope_dilution_principle cluster_sample Unknown Sample cluster_standard Internal Standard cluster_mixture Sample + Standard Mixture cluster_ms Mass Spectrometry cluster_result Quantification analyte Analyte (Unknown Amount) mixture Mixture of Analyte and Labeled Standard analyte->mixture is Isotopically Labeled Analyte (Known Amount) is->mixture ms Measure Ratio of Analyte to Standard mixture->ms result Calculate Unknown Amount of Analyte ms->result

Caption: Principle of isotope dilution mass spectrometry.

References

Application Notes and Protocols: Non-linear Optical Properties of 2-Methyl-4-nitroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the non-linear optical (NLO) properties of 2-Methyl-4-nitroaniline (MNA) and its derivatives. This document includes a summary of key quantitative NLO data, detailed experimental protocols for material synthesis and characterization, and visualizations of experimental workflows.

Introduction to 2-Methyl-4-nitroaniline (MNA) and its Derivatives in Non-linear Optics

2-Methyl-4-nitroaniline (MNA) is a prototypical organic NLO material that has garnered significant interest due to its large second-order NLO susceptibility. Its molecular structure, featuring an electron-donating methyl group and an electron-withdrawing nitro group on an aniline backbone, gives rise to a significant molecular hyperpolarizability. The non-centrosymmetric crystal structure of MNA allows for the observation of macroscopic second-order NLO effects, most notably second-harmonic generation (SHG), where laser light is converted to light of double the frequency.

Derivatives of MNA are continuously being explored to enhance these NLO properties, improve crystal quality, and tune the material for specific applications in optical communications, data storage, and frequency conversion. Organic NLO materials like MNA and its derivatives offer several advantages over their inorganic counterparts, including higher NLO coefficients, faster response times, and the potential for molecular engineering to tailor their properties.

Quantitative Non-linear Optical Data

The following table summarizes key non-linear optical parameters for MNA and a selection of its derivatives. This data is compiled from various research articles and provides a comparative overview of their performance.

CompoundSecond-Harmonic Generation (SHG) Efficiency (relative to KDP)Second-Order NLO Coefficient (d) (pm/V)First-Order Hyperpolarizability (β) (10⁻³⁰ esu)
2-Methyl-4-nitroaniline (MNA)~30-45d₁₁ = 25015.8
N-benzyl-2-methyl-4-nitroaniline (BNA)~1.14 times DAST--
2-methyl-5-nitroaniline (2M5NA)Better than KDP--
N-methyl-4-nitroaniline (NMNA)Compared with KDP--
p-Nitroaniline (pNA)100-1000 times urea (in mixed crystals)-34.5

Note: The values presented are indicative and can vary depending on the crystal quality, measurement technique, and fundamental wavelength used.

Experimental Protocols

This section provides detailed protocols for the synthesis, crystal growth, and characterization of MNA and its derivatives.

Synthesis of 2-Methyl-4-nitroaniline Derivatives

Objective: To synthesize derivatives of MNA with modified functional groups to enhance NLO properties.

Example: Synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA)

  • Reactants: 2-methyl-4-nitroaniline, benzyl chloride.

  • Procedure:

    • Dissolve 2-methyl-4-nitroaniline in a suitable solvent.

    • Add benzyl chloride to the solution.

    • The reaction mixture is then processed to yield the desired N-benzyl-2-methyl-4-nitroaniline product.

    • Purification of the synthesized compound is typically carried out using techniques like column chromatography.

Single Crystal Growth

High-quality single crystals are essential for characterizing and utilizing the NLO properties of MNA and its derivatives. Several methods can be employed for crystal growth.

Objective: To grow single crystals from a supersaturated solution at a constant temperature.

  • Apparatus: Beaker, magnetic stirrer, constant temperature bath.

  • Procedure:

    • Prepare a saturated solution of the MNA derivative in a suitable solvent (e.g., acetone, methanol).

    • Filter the solution to remove any impurities.

    • Place the beaker in a constant temperature bath with a controlled evaporation rate.

    • Allow the solvent to evaporate slowly over several days to weeks.

    • Monitor the beaker for the formation of single crystals.

    • Once crystals of sufficient size are formed, they can be carefully harvested.

Objective: To grow large, high-quality single crystals from a melt by directional solidification.

  • Apparatus: Bridgman-Stockbarger furnace with two temperature zones, sealed ampoule.

  • Procedure:

    • Place the purified MNA derivative powder in a sealed ampoule with a conical tip.

    • Position the ampoule in the hot zone of the furnace to melt the material completely.

    • Slowly lower the ampoule through a temperature gradient into the cold zone.

    • Solidification begins at the conical tip, ideally forming a single nucleus that grows into a large single crystal.

    • The lowering rate is a critical parameter and needs to be optimized for each material.

Objective: To pull a single crystal from a melt.

  • Apparatus: Czochralski crystal puller with a crucible and a seed crystal holder.

  • Procedure:

    • Melt the purified MNA derivative in a crucible.

    • Dip a seed crystal of the desired orientation into the melt.

    • Slowly pull the seed crystal upwards while rotating it and the crucible in opposite directions.

    • A single crystal ingot grows from the melt onto the seed.

    • The pulling rate and rotation speed are crucial for controlling the crystal diameter and quality.

Characterization of Non-linear Optical Properties

Objective: To quickly screen materials for their SHG efficiency.[1][2]

  • Apparatus: Q-switched Nd:YAG laser (1064 nm), sample holder (capillary tube), filters to block the fundamental wavelength, photodetector, and oscilloscope.[3]

  • Procedure:

    • Grind the crystalline sample into a fine powder and pack it into a capillary tube.

    • Place the sample in the path of the laser beam.

    • Irradiate the sample with the fundamental laser beam (1064 nm).

    • The generated second-harmonic signal (532 nm, green light) is passed through filters to remove the fundamental frequency.

    • The intensity of the SHG signal is measured using a photodetector and displayed on an oscilloscope.

    • Compare the SHG intensity of the sample to that of a standard reference material, such as potassium dihydrogen phosphate (KDP), under the same experimental conditions.

Objective: To determine the components of the second-order nonlinear susceptibility tensor (d coefficients).

  • Apparatus: Pulsed laser, rotation stage for the sample, focusing lens, filters, photodetector, and data acquisition system.

  • Procedure:

    • Mount a polished, plane-parallel single crystal of the material on a rotation stage.

    • Focus the laser beam onto the crystal.

    • Rotate the crystal and measure the SHG intensity as a function of the angle of incidence.

    • The resulting interference pattern, known as Maker fringes, is recorded.

    • By fitting the experimental Maker fringe data to theoretical expressions, the d coefficients of the material can be determined relative to a known standard (e.g., quartz).

Objective: To quantify the change in refractive index of a material in response to an applied electric field.

  • Apparatus: Laser source, polarizers, electro-optic crystal with electrodes, voltage source, and a detector.

  • Procedure (Mach-Zehnder Interferometer Method):

    • Place the electro-optic crystal in one arm of a Mach-Zehnder interferometer.

    • Apply a voltage across the crystal, which induces a change in its refractive index and thus a phase shift in the light passing through it.

    • This phase shift causes a change in the interference pattern at the output of the interferometer.

    • By measuring the change in the output intensity as a function of the applied voltage, the electro-optic coefficients can be determined.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of NLO properties of MNA and its derivatives.

Experimental_Workflow_for_NLO_Crystal_Development cluster_synthesis Synthesis cluster_purification Purification cluster_growth Crystal Growth cluster_characterization Characterization Synthesis Synthesis of MNA Derivative Purification Purification (e.g., Recrystallization, Sublimation) Synthesis->Purification Solution Solution Growth Purification->Solution Melt Melt Growth (Bridgman/Czochralski) Purification->Melt KurtzPerry Kurtz-Perry (SHG Screening) Solution->KurtzPerry Structural Structural Analysis (XRD) Solution->Structural Melt->KurtzPerry Melt->Structural MakerFringe Maker Fringes (d-coefficient) KurtzPerry->MakerFringe EO Electro-Optic Measurement MakerFringe->EO

Caption: Workflow for the development and characterization of NLO crystals.

Kurtz_Perry_Technique_Workflow Start Start PrepareSample Prepare Powder Sample (Grind and Pack) Start->PrepareSample LaserSetup Setup Nd:YAG Laser (1064 nm) PrepareSample->LaserSetup Irradiate Irradiate Sample LaserSetup->Irradiate Filter Filter Fundamental Wavelength Irradiate->Filter Detect Detect SHG Signal (532 nm) Filter->Detect Compare Compare with KDP Standard Detect->Compare End End Compare->End

Caption: Experimental workflow for the Kurtz-Perry powder technique.

Structure_Property_Relationship Molecular Molecular Structure (Donor-π-Acceptor) Hyperpolarizability Microscopic Property: First Hyperpolarizability (β) Molecular->Hyperpolarizability Susceptibility Macroscopic Property: Second-Order Susceptibility (χ⁽²⁾) Hyperpolarizability->Susceptibility Crystal Crystal Packing (Non-centrosymmetric) Crystal->Susceptibility SHG NLO Effect: Second-Harmonic Generation (SHG) Susceptibility->SHG EO NLO Effect: Electro-Optic Effect Susceptibility->EO

Caption: Relationship between molecular structure and macroscopic NLO properties.

References

Application Notes and Protocols for the Synthesis of Organic Materials from 2-Methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various organic materials using 2-Methyl-4-nitroaniline (MNA) as a versatile precursor. MNA, a readily available aromatic amine, serves as a crucial building block in the development of azo dyes, Schiff bases with potential therapeutic applications, and advanced nonlinear optical (NLO) materials.

Synthesis of Azo Dyes

2-Methyl-4-nitroaniline is a primary aromatic amine that can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes are characterized by the presence of the -N=N- chromophore and are extensively used in the textile, printing, and pigment industries. The following protocol details the synthesis of a specific azo dye, 1-(2-methyl-4-nitrophenylazo)-2-naphthol.

Application Note: Azo Dye Synthesis

Azo dyes synthesized from 2-Methyl-4-nitroaniline are valuable due to the influence of the nitro and methyl groups on the final color and properties of the dye. The electron-withdrawing nitro group acts as an auxochrome, deepening the color (a bathochromic shift), while the methyl group can subtly modify the hue and solubility. The diazotization reaction, a cornerstone of azo dye synthesis, converts the primary amine group of MNA into a highly reactive diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol or naphthol.

Experimental Protocol: Synthesis of 1-(2-methyl-4-nitrophenylazo)-2-naphthol

Materials:

  • 2-Methyl-4-nitroaniline (MNA)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of 2-Methyl-4-nitroaniline

  • In a 250 mL beaker, dissolve 1.52 g (0.01 mol) of 2-Methyl-4-nitroaniline in 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold MNA solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the mixture for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt solution.

Part B: Coupling Reaction

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the crude dye using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure 1-(2-methyl-4-nitrophenylazo)-2-naphthol dye.

  • Dry the purified crystals in a desiccator.

Data Presentation: Azo Dyes from Nitroanilines
Azo DyePrecursor AmineCoupling ComponentYield (%)Melting Point (°C)Colorλmax (nm)
1-(4-nitrophenylazo)-2-naphthol (Para Red)4-Nitroaniline2-Naphthol>90267Red~480
1-(2-methyl-4-nitrophenylazo)-2-naphthol2-Methyl-4-nitroaniline2-Naphthol~85245-247Reddish-Orange~490
4-(4-nitrophenylazo)salicylic acid4-NitroanilineSalicylic acidHigh-Yellow~380

Experimental Workflow for Azo Dye Synthesis

AzoDye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling cluster_purification Purification MNA 2-Methyl-4-nitroaniline in HCl IceBath1 Ice Bath (0-5 °C) MNA->IceBath1 Cooling NaNO2 Sodium Nitrite Solution NaNO2->IceBath1 Slow Addition DiazoniumSalt Diazonium Salt Solution IceBath1->DiazoniumSalt Stirring IceBath2 Ice Bath (0-5 °C) DiazoniumSalt->IceBath2 Slow Addition Naphthol 2-Naphthol in NaOH Naphthol->IceBath2 Cooling Coupling Coupling Reaction IceBath2->Coupling Vigorous Stirring CrudeDye Crude Azo Dye (Precipitate) Coupling->CrudeDye Filtration Vacuum Filtration & Washing CrudeDye->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization PureDye Pure Azo Dye Recrystallization->PureDye SchiffBase_Synthesis cluster_reaction Reaction Setup cluster_workup Product Isolation MNA 2-Methyl-4-nitroaniline Mixing Mixing of Reactants MNA->Mixing Aldehyde Salicylaldehyde Aldehyde->Mixing Solvent Ethanol Solvent->Mixing Catalyst Glacial Acetic Acid Catalyst->Mixing Reflux Reflux (3-4 hours) Mixing->Reflux Cooling Cooling to RT Reflux->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying PureProduct Pure Schiff Base Drying->PureProduct NLODye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling cluster_purification Purification MNA 2-Methyl-4-nitroaniline in HCl IceBath1 Ice Bath (0-5 °C) MNA->IceBath1 Cooling NaNO2 Sodium Nitrite Solution NaNO2->IceBath1 Slow Addition DiazoniumSalt Diazonium Salt Solution IceBath1->DiazoniumSalt Stirring IceBath2 Ice Bath (0-5 °C) DiazoniumSalt->IceBath2 Slow Addition Donor N,N-dimethylaniline in HCl Donor->IceBath2 Cooling Coupling Coupling Reaction IceBath2->Coupling Vigorous Stirring Neutralization Neutralization (Sodium Acetate) Coupling->Neutralization CrudeDye Crude Push-Pull Dye Neutralization->CrudeDye Filtration Filtration & Washing CrudeDye->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization PureNLODye Pure NLO Dye Recrystallization->PureNLODye

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-4-nitroaniline-d3 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal intensity of 2-Methyl-4-nitroaniline-d3 in Mass Spectrometry (MS) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, presented in a question-and-answer format.

Q1: Why is the signal intensity of my this compound unexpectedly low?

Low signal intensity can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_LC LC System cluster_Sample Sample Preparation cluster_MS Mass Spectrometer A Mobile Phase Composition B Column Performance A->B Verify mobile phase compatibility C Flow Rate & Gradient B->C Check for peak shape/retention issues F Ion Source Parameters C->F Ensure optimal gradient D Matrix Effects E Analyte Concentration D->E Optimize sample cleanup E->A Ensure sufficient concentration G Ionization Mode (ESI vs. APCI) F->G Tune source parameters H MS/MS Transition G->H Evaluate alternative ionization Solution Improved Signal Intensity H->Solution Confirm optimal transition Start Low Signal Intensity Start->D Check for ion suppression

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

Possible Causes and Solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

    • Solution: Improve sample preparation using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Diluting the sample can also mitigate matrix effects, provided the analyte concentration remains sufficient for detection.

  • Suboptimal Ion Source Parameters: Incorrect settings for the ion source can lead to inefficient ionization.

    • Solution: Systematically optimize key ESI parameters such as spray voltage, capillary temperature, nebulizer gas pressure, and drying gas flow rate.

  • Inappropriate Mobile Phase: The mobile phase composition significantly influences ionization efficiency.

    • Solution: For positive mode ESI, ensure the mobile phase is acidic. A common choice is 0.1% formic acid in both water and the organic solvent (e.g., acetonitrile or methanol).[1]

  • Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio.

    • Solution: Evaluate the choice of HPLC column and optimize the mobile phase gradient to ensure a sharp, symmetrical peak for this compound.

  • Incorrect Ionization Mode: Electrospray ionization (ESI) may not be the most suitable ionization technique for this analyte in all matrices.

    • Solution: Consider atmospheric pressure chemical ionization (APCI), which can be more efficient for less polar, neutral molecules and may be less susceptible to matrix effects.

Q2: Should I use ESI or APCI for the analysis of this compound?

Both ESI and APCI can be viable options, and the optimal choice may depend on the sample matrix and instrument sensitivity.

Logical Relationship for Ionization Mode Selection:

IonizationSelection Analyte This compound (Small, moderately polar molecule) ESI ESI Analyte->ESI APCI APCI Analyte->APCI LowMatrix Low Matrix Complexity ESI->LowMatrix HighMatrix High Matrix Complexity APCI->HighMatrix Result_APCI APCI may be preferred (Less susceptible to matrix effects) HighMatrix->Result_APCI Result_ESI ESI is a good starting point (Effective for polar compounds) LowMatrix->Result_ESI

Caption: Decision diagram for selecting the appropriate ionization mode for this compound.

Comparison of ESI and APCI:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization occurs in the liquid phase.Ionization occurs in the gas phase.
Analyte Suitability Best for polar and ionizable compounds.Suitable for less polar to non-polar, volatile compounds.
Matrix Effects More susceptible to ion suppression.Generally less prone to matrix effects.
Recommendation A good initial choice, especially with clean samples.A strong alternative, particularly with complex matrices.
Q3: My signal for this compound is higher than its non-deuterated analog. Is this expected?

Observing a higher signal for the deuterated standard compared to its non-deuterated counterpart can occur and is often related to isotope effects during fragmentation in the collision cell of the mass spectrometer.

Explanation:

The energy required to break a carbon-deuterium (C-D) bond is slightly higher than that for a carbon-hydrogen (C-H) bond. This difference can alter the fragmentation pathways of the molecule. If the fragmentation pathway leading to the monitored product ion is more favored for the deuterated compound due to these isotopic effects, a higher signal intensity for the deuterated analog can be observed.[2]

Frequently Asked Questions (FAQs)

  • What are typical starting MS parameters for this compound?

    • Based on methods for structurally similar compounds, the following parameters in positive ion ESI mode can be a good starting point for optimization.[1][3]

ParameterStarting Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3.0 - 5.5 kV
Capillary Temperature 350 °C
Vaporizer Temperature 348 °C
Sheath Gas Pressure 50 psi
Auxiliary Gas Pressure 45 psi
Mobile Phase Modifier 0.1% Formic Acid
  • How can I minimize matrix effects?

    • Sample Preparation: Employing a robust sample cleanup method is crucial. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering matrix components.

    • Chromatography: Ensure good chromatographic separation of your analyte from matrix components. Adjusting the gradient or using a different column chemistry can help.

    • Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantification.

  • What mobile phase composition is recommended?

    • For reverse-phase chromatography with MS detection, a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is recommended. Using 0.1% formic acid is standard practice for enhancing ionization in positive mode.[4][5]

  • Does the position of the deuterium atoms affect signal intensity?

    • While the primary factor is the presence of deuterium itself, the position can influence which fragmentation pathways are affected. If the deuteration is at a site involved in a key fragmentation, the isotopic effect may be more pronounced.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is designed to extract this compound from a biological matrix (e.g., plasma) and reduce matrix interference.

  • Sample Aliquoting: Pipette 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (if different from the analyte).

  • Protein Precipitation (Optional): Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube.

  • pH Adjustment: Add 50 µL of a basic solution (e.g., 0.1 M sodium carbonate) to deprotonate the amine group.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex the mixture for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimizing the key parameters of an electrospray ionization source for this compound.

  • Analyte Infusion: Prepare a solution of this compound (e.g., 100 ng/mL) in the initial mobile phase composition. Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Initial Parameter Setup: Set the MS parameters to the starting values provided in the FAQ section.

  • Spray Voltage Optimization: While monitoring the signal intensity of the precursor ion, incrementally increase the spray voltage (e.g., in 0.5 kV steps) and record the signal at each step. Plot the intensity versus voltage to find the optimal value.

  • Gas Flow Optimization: Individually optimize the nebulizer gas and drying gas flow rates. Increase the flow rate of one gas while keeping the other constant, and record the signal intensity to determine the optimal setting for each.

  • Temperature Optimization: Adjust the capillary/ion transfer tube temperature and the vaporizer/drying gas temperature in increments (e.g., 25°C) to find the settings that yield the highest signal intensity.

  • Collision Energy (CE) Optimization: If performing MS/MS, infuse the precursor ion and ramp the collision energy to determine the value that produces the most intense and stable product ion signal.

  • Final Parameter Verification: Once all individual parameters are optimized, verify the settings by infusing the analyte solution again with the final optimized method.

References

Storage and handling of 2-Methyl-4-nitroaniline-d3 to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-Methyl-4-nitroaniline-d3 to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[3][4][5] It is recommended to store the compound below +30°C.[6]

Q2: What is the physical appearance of this compound, and what do changes in appearance signify?

A2: this compound is typically a yellow powder or crystalline solid.[1][7] Any significant change in color, such as darkening, or a change in texture, like clumping, may indicate degradation or contamination.

Q3: Is this compound sensitive to moisture?

A3: Yes, the material is described as moisture-sensitive.[5] It is crucial to store it in a dry environment and keep the container tightly closed.[5]

Q4: What materials are incompatible with this compound?

A4: this compound should be stored away from incompatible materials.[1] These include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][6] Contact with these substances can lead to chemical reactions and degradation of the compound.

Q5: What are the primary degradation pathways for this compound?

A5: While generally considered stable, potential degradation can occur through oxidation or reactions with incompatible acidic materials.[1][6] For the deuterated variant, a key concern is hydrogen-deuterium (H-D) exchange. Contact with protic solvents (like water or alcohols), especially under acidic conditions, can lead to the replacement of deuterium atoms with hydrogen, compromising the isotopic purity of the compound.[8]

Storage and Handling Summary

ParameterRecommendationRationale
Temperature Store below +30°C.[6]To minimize thermal degradation.
Atmosphere Store in a dry, well-ventilated area.[1][4][5]To prevent moisture absorption and degradation.[5]
Container Original, tightly sealed container.[1][3]To protect from moisture, air, and contamination.
Incompatibilities Avoid acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1][6]To prevent chemical reactions and degradation.
Handling Use in a well-ventilated area or under a hood; avoid creating dust.[1][5]To prevent inhalation and exposure.

Troubleshooting Guide

This guide will help you troubleshoot potential issues related to the degradation of this compound.

G start Suspected Degradation (e.g., unexpected experimental results) check_storage 1. Review Storage Conditions (Temp, Humidity, Container Seal) start->check_storage is_storage_ok Storage Conditions Correct? check_storage->is_storage_ok visual_inspect 2. Visually Inspect Sample (Color, Texture) is_visual_ok Appearance Normal? visual_inspect->is_visual_ok is_storage_ok->visual_inspect Yes correct_storage Action: Correct Storage (e.g., use desiccator, reseal properly) is_storage_ok->correct_storage No analytical_test 3. Perform Analytical Testing (e.g., NMR, LC-MS) is_visual_ok->analytical_test Yes is_visual_ok->analytical_test No (e.g., discoloration) analyze_results 4. Analyze Results for Impurities or Isotopic Dilution analytical_test->analyze_results outcome_ok Result: No Degradation Compound is suitable for use. analyze_results->outcome_ok No impurities or isotopic dilution outcome_degraded Result: Chemical Degradation Quarantine lot. Contact supplier. analyze_results->outcome_degraded Chemical impurities detected outcome_exchange Result: H-D Exchange (Isotopic Dilution) Review handling protocols. analyze_results->outcome_exchange Reduced deuterium incorporation correct_storage->check_storage

Caption: Troubleshooting workflow for suspected degradation of this compound.

Experimental Protocols

Protocol: Assessment of Isotopic Purity via ¹H NMR Spectroscopy

This protocol outlines a method to verify the isotopic purity of this compound and check for potential H-D back-exchange.

Objective: To quantify the deuterium incorporation on the methyl group and aromatic ring.

Materials:

  • This compound sample

  • Anhydrous NMR solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • Internal standard with a known concentration (optional, for quantification)

Methodology:

  • Sample Preparation:

    • Under an inert, dry atmosphere (e.g., in a glovebox), accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of anhydrous NMR solvent directly in the NMR tube. Ensure the solvent is from a fresh, sealed bottle to minimize moisture contamination.

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 value) to allow for full relaxation of all protons, which is crucial for accurate integration.

    • Integrate the signals corresponding to the aromatic protons and any residual signal from the methyl group (CH₂D, CHD₂).

  • Data Analysis:

    • Methyl Group Purity: Compare the integral of the residual proton signal in the methyl region to the integral of a known aromatic proton. The expected chemical shift for the methyl protons of the non-deuterated compound is around 2.4 ppm. A very small or non-existent integral in this region indicates high deuteration.

    • Aromatic Ring Stability: The aromatic protons should show distinct signals. Compare the integration of these signals to ensure they match the expected proton count. Any deviation could suggest H-D exchange on the aromatic ring, although this is less likely than on the methyl group under standard conditions.

Safe Handling Workflow

Proper handling is critical to prevent both degradation and personnel exposure. This compound is toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]

G prep 1. Preparation (Review SDS, Wear PPE) handling_env 2. Set Up Handling Environment (Fume hood, inert atmosphere if needed) prep->handling_env weighing 3. Weighing & Dispensing (Avoid generating dust) handling_env->weighing usage 4. Use in Experiment (Keep container sealed when not in use) weighing->usage cleanup 5. Decontamination & Cleanup (Wash area, launder PPE) usage->cleanup storage 7. Reseal & Store Properly (Tightly sealed, correct conditions) usage->storage After use disposal 6. Waste Disposal (Follow institutional guidelines for hazardous waste) cleanup->disposal

Caption: Recommended workflow for the safe handling of this compound.

References

Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 2-Methyl-4-nitroaniline-d3. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities are positional isomers formed during the nitration of the starting material. The primary isomeric impurity is 2-Methyl-6-nitroaniline. Other potential impurities include unreacted starting materials and byproducts from side reactions.

Q2: What is the recommended first step for purifying crude this compound?

A2: Recrystallization is a highly effective and recommended initial purification step. It is particularly useful for removing the bulk of isomeric impurities and other solid byproducts.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying isomeric impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the identity and isotopic labeling of the final product.

Q4: Can the purification methods for 2-Methyl-4-nitroaniline be applied to its deuterated analogue, this compound?

A4: Yes, the purification techniques for 2-Methyl-4-nitroaniline are directly applicable to this compound. The isotopic labeling with deuterium does not significantly alter the physicochemical properties relevant to these purification methods.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oily precipitate forms instead of crystals. The solvent may be too nonpolar, or the solution is supersaturated.Add a small amount of a more polar co-solvent (e.g., water to an ethanol solution). Try seeding the solution with a small crystal of pure product. Ensure the cooling process is slow.
Low recovery of purified product. Too much solvent was used, or the compound is significantly soluble in the cold solvent.Reduce the amount of solvent used to dissolve the crude product. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.
Product is still impure after recrystallization. The chosen solvent system is not effective at separating the impurities. Isomeric impurities have similar solubility.Multiple recrystallizations may be necessary. Consider using a different solvent or a mixture of solvents to improve selectivity. For persistent impurities, chromatographic methods should be employed.
Product is discolored (e.g., dark yellow or brown). Presence of colored impurities or degradation products.Perform a hot filtration step with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize.
Chromatography Issues (HPLC & Flash Chromatography)
Problem Possible Cause Solution
Poor separation of isomers. The mobile phase composition is not optimal. The column is not providing sufficient resolution.For reverse-phase HPLC, adjust the organic modifier (e.g., acetonitrile) concentration. A shallower gradient or isocratic elution may improve separation. For flash chromatography, screen different solvent systems (e.g., hexane/ethyl acetate mixtures) using Thin Layer Chromatography (TLC) first to find the optimal mobile phase.
Peak tailing in HPLC. The sample is overloading the column. Secondary interactions with the stationary phase.Reduce the amount of sample injected. Ensure the sample is fully dissolved in the mobile phase. For basic compounds like anilines, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can reduce tailing.
Product elutes too quickly or too slowly. The mobile phase is too strong (elutes too quickly) or too weak (elutes too slowly).Adjust the polarity of the mobile phase. In reverse-phase HPLC, decrease the organic content to increase retention time and vice-versa. In normal-phase flash chromatography, increase the polar solvent content to decrease retention time.
Low recovery from the column. The compound is irreversibly adsorbed onto the stationary phase or is not eluting with the chosen mobile phase.Ensure the chosen stationary and mobile phases are compatible with the compound. A stronger mobile phase may be needed to elute the compound. In some cases, the compound may be degrading on the column.

Quantitative Data Summary

The following table summarizes typical quantitative data for different purification techniques for 2-Methyl-4-nitroaniline. The data for the deuterated analogue is expected to be comparable.

Purification Technique Typical Purity Achieved Typical Yield Primary Impurities Removed
Recrystallization (Aqueous Ethanol) 97-99%78-89%Isomeric impurities (e.g., 2-Methyl-6-nitroaniline), starting materials
Preparative HPLC >99.5%Variable (depends on loading and cut-offs)Isomeric impurities, closely related byproducts
Flash Column Chromatography >98%>85%Isomeric impurities, other organic byproducts

Experimental Protocols

Recrystallization from Aqueous Ethanol

This protocol is a general guideline and may require optimization.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 80-90% aqueous ethanol solution. Start with approximately 5-10 mL of solvent per gram of crude material. Heat the mixture with stirring until the solid completely dissolves.

  • Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same composition as the recrystallization solvent) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (131-133 °C).

Preparative High-Performance Liquid Chromatography (HPLC)

This is a general method that can be scaled for preparative separation.[1]

  • Instrument: A preparative HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable composition of A and B to retain the compound, then gradually increase the percentage of B to elute the product and its impurities. The exact gradient will need to be developed based on analytical scale separations.

  • Flow Rate: A typical flow rate for a 20 mm ID column would be in the range of 15-25 mL/min.

  • Detection: Monitor the elution at a wavelength where the compound has strong absorbance (e.g., around 380 nm).

  • Sample Preparation: Dissolve the crude or partially purified material in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase).

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Flash Column Chromatography

This protocol is a starting point for the separation of isomers.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Dimensions: Choose a column diameter and length appropriate for the amount of material to be purified.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the desired product and its isomers (aim for an Rf of ~0.2-0.3 for the product). A gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content), is often effective.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the column. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder.

  • Elution and Fraction Collection: Begin elution with the determined solvent system and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (Aqueous Ethanol) Crude->Recrystallization Purity_Check1 Purity Analysis (HPLC) Recrystallization->Purity_Check1 Pure_Product1 Pure Product (>97%) Purity_Check1->Pure_Product1 Purity Sufficient Chromatography Chromatographic Purification Purity_Check1->Chromatography Further Purification Needed Characterization Final Characterization (NMR, MS) Pure_Product1->Characterization Flash_Chromo Flash Column Chromatography Chromatography->Flash_Chromo Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC Purity_Check2 Purity Analysis (HPLC) Flash_Chromo->Purity_Check2 Prep_HPLC->Purity_Check2 Pure_Product2 Pure Product (>99%) Purity_Check2->Pure_Product2 Purity Sufficient Pure_Product2->Characterization

Caption: Purification workflow for this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of 2-Methyl-4-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-Methyl-4-nitroaniline and its isomers.

Frequently Asked Questions (FAQs)

1. What is the most common chromatographic method for separating 2-Methyl-4-nitroaniline and its isomers?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of 2-Methyl-4-nitroaniline and its isomers.[1][2][3][4][5] Reversed-phase HPLC with a C18 column is a common starting point, often using a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[3][4][5]

2. Can Gas Chromatography (GC) be used for the analysis of 2-Methyl-4-nitroaniline isomers?

Yes, Gas Chromatography (GC) can be used for the determination of nitroaniline isomers. However, due to the polar nature and thermal lability of these compounds, derivatization is often required before GC analysis, which can be a time-consuming and complex step.[6]

3. What are the key challenges in separating 2-Methyl-4-nitroaniline isomers?

The primary challenge is the structural similarity of the isomers, which often leads to co-elution or poor resolution. Achieving baseline separation of all isomers, such as 2-Methyl-3-nitroaniline, 2-Methyl-5-nitroaniline, and 2-Methyl-6-nitroaniline, from 2-Methyl-4-nitroaniline requires careful optimization of chromatographic conditions.

4. How does mobile phase pH affect the separation of these isomers?

Mobile phase pH is a critical parameter that can significantly impact the retention and selectivity of nitroaniline isomers. Adjusting the pH can alter the ionization state of the analytes, thereby influencing their interaction with the stationary phase and improving separation.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers

Poor resolution is the most common issue when separating structurally similar isomers.

Logical Troubleshooting Workflow:

Poor_Resolution Start Poor Resolution or Co-elution of Isomers Optimize_Mobile_Phase Optimize Mobile Phase Composition Start->Optimize_Mobile_Phase Optimize_Column Optimize Column Parameters Start->Optimize_Column Change_Organic_Modifier Change Organic Modifier (e.g., Methanol to Acetonitrile) Optimize_Mobile_Phase->Change_Organic_Modifier Adjust_pH Adjust Mobile Phase pH (e.g., with Formic or Phosphoric Acid) Optimize_Mobile_Phase->Adjust_pH Use_Ion_Pairing Introduce an Ion-Pairing Reagent (e.g., Hexanesulfonic Acid) Optimize_Mobile_Phase->Use_Ion_Pairing Resolved Resolution Improved Change_Organic_Modifier->Resolved Adjust_pH->Resolved Use_Ion_Pairing->Resolved Change_Column Switch to a Different Stationary Phase (e.g., Phenyl-Hexyl) Optimize_Column->Change_Column Change_Temp Adjust Column Temperature Optimize_Column->Change_Temp Check_Flow_Rate Optimize Flow Rate Optimize_Column->Check_Flow_Rate Change_Column->Resolved Change_Temp->Resolved Check_Flow_Rate->Resolved

Caption: Troubleshooting workflow for poor resolution.

Possible Causes & Solutions:

  • Inadequate Mobile Phase Selectivity:

    • Solution 1: Vary the Organic Modifier. If using acetonitrile, try substituting it with methanol or using a mixture of both. Different organic modifiers can alter the selectivity of the separation.

    • Solution 2: Adjust the pH. Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like nitroanilines. The use of acidic modifiers like formic acid or phosphoric acid is common.[3][4][5]

    • Solution 3: Introduce an Ion-Pairing Reagent. For basic compounds like nitroanilines, adding an ion-pairing reagent such as hexanesulfonic acid to the mobile phase can improve retention and resolution.[1][2]

  • Insufficient Stationary Phase Selectivity:

    • Solution: Change the Column. If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase can provide the necessary selectivity. A Phenyl-Hexyl column, for instance, can offer different selectivity for aromatic compounds compared to a standard C18 column due to π-π interactions.

Issue 2: Peak Tailing

Peak tailing can compromise peak integration and reduce the accuracy of quantification.

Logical Troubleshooting Workflow:

Peak_Tailing Start Peak Tailing Observed Check_Mobile_Phase Check Mobile Phase Start->Check_Mobile_Phase Check_Column Check Column Health Start->Check_Column Adjust_pH_Tailing Adjust Mobile Phase pH (Lower pH can reduce silanol interactions) Check_Mobile_Phase->Adjust_pH_Tailing Add_Modifier Add a Mobile Phase Modifier (e.g., Triethylamine) Check_Mobile_Phase->Add_Modifier Tailing_Resolved Peak Shape Improved Adjust_pH_Tailing->Tailing_Resolved Add_Modifier->Tailing_Resolved Column_Void Check for Column Void Check_Column->Column_Void Column_Contamination Column Contamination Check_Column->Column_Contamination Replace_Column Replace Column Column_Void->Replace_Column Flush_Column Flush Column with Strong Solvent Column_Contamination->Flush_Column Flush_Column->Tailing_Resolved Replace_Column->Tailing_Resolved

References

Technical Support Center: Synthesis of 2-Methyl-4-nitroaniline-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Methyl-4-nitroaniline-d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically regioisomers formed during the nitration step. The primary isomeric impurity is 2-methyl-6-nitroaniline.[1] Other potential impurities include starting materials that have not fully reacted, byproducts from the decomposition of reagents, and oxidation products of the aniline, which can result in tarry substances.[2][3]

Q2: How does the choice of acylating agent affect the synthesis and potential impurities?

A2: The selection of the acylating agent for the protection of the amino group in the starting material, o-toluidine, can influence the reaction's yield and complexity.[1] Agents like acetic anhydride are common, but the reaction conditions must be carefully controlled to ensure complete protection and avoid side reactions.[1][4] More complex agents such as tosyl chloride may offer higher yields but can be more expensive and complicated to use.[1][5]

Q3: What is the purpose of protecting the amino group before nitration?

A3: Protecting the amino group is a critical step to control the regioselectivity of the nitration. The unprotected amino group is a strong activating group that would direct the electrophilic nitration to the ortho and para positions, leading to a mixture of products. By converting the amino group to a less activating amide group, the nitration is directed primarily to the desired position, para to the methyl group.[1]

Q4: Are there specific impurities related to the use of deuterium in this compound?

A4: The common impurities are generally not specific to the deuterium labeling. The isotopic labeling is unlikely to alter the fundamental reaction pathways that lead to the formation of regioisomers or byproducts. The primary impurities will still be the non-deuterated or partially deuterated versions of the same impurities found in the standard synthesis of 2-Methyl-4-nitroaniline.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Final Product - Incomplete acylation of the starting material. - Suboptimal nitration conditions (temperature too high or too low). - Incomplete hydrolysis of the protecting group. - Oxidation of the aniline.[2][3]- Ensure complete acylation by monitoring the reaction progress (e.g., by TLC). - Carefully control the temperature during the addition of nitric acid. - Ensure sufficient reaction time and appropriate acid concentration for hydrolysis.[6] - Use freshly purified aniline and consider performing the reaction under an inert atmosphere.
Presence of 2-methyl-6-nitroaniline Isomer The nitration conditions were not selective enough, leading to the formation of the ortho-nitro isomer.[1]- Optimize the nitration temperature and the rate of addition of the nitrating agent. - Recrystallize the final product from a suitable solvent system (e.g., aqueous ethanol) to purify the desired para-isomer.[5]
Formation of Tarry Byproducts Oxidation of the aniline starting material or intermediates.[2][3]- Use high-purity, freshly distilled o-toluidine. - Maintain a low temperature during the nitration step. - Consider using a milder nitrating agent if possible.
Incomplete Deprotection Insufficient acid concentration or reaction time during the hydrolysis step.- Increase the concentration of the acid (e.g., sulfuric acid) used for hydrolysis. - Extend the reaction time for the hydrolysis step and monitor for the disappearance of the N-acylated intermediate.[6]

Experimental Protocols

Synthesis of 2-Methyl-4-nitroaniline via Acylation, Nitration, and Hydrolysis

This protocol is a generalized procedure based on common synthetic routes.[1][4][6]

Step 1: Acylation of o-Toluidine

  • In a reaction vessel, dissolve o-toluidine in a suitable solvent such as glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to approximately 140°C and maintain this temperature for several hours to ensure complete formation of N-acetyl-o-toluidine.[4]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture.

Step 2: Nitration

  • Carefully cool the reaction mixture containing N-acetyl-o-toluidine in an ice bath.

  • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution, ensuring the temperature is maintained at a low level (e.g., below 10°C) to control the reaction and selectivity.

  • After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature.[4]

  • Pour the reaction mixture into cold water to precipitate the nitrated intermediate.

  • Filter the solid product and wash it with water.

Step 3: Hydrolysis

  • Suspend the filtered solid in an aqueous solution of a strong acid, such as sulfuric acid.

  • Heat the mixture to around 110°C and maintain this temperature for a few hours to effect hydrolysis of the acetyl group.[6]

  • Monitor the reaction to confirm the removal of the protecting group.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to a pH of approximately 7 to precipitate the crude 2-Methyl-4-nitroaniline.[6]

  • Filter the solid, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified 2-Methyl-4-nitroaniline.[5]

Impurity Troubleshooting Workflow

Impurity Troubleshooting Workflow start Start: Impurity Detected check_isomer Is the impurity the 2-methyl-6-nitroaniline isomer? start->check_isomer optimize_nitration Optimize Nitration: - Lower temperature - Slower addition of nitrating agent check_isomer->optimize_nitration Yes check_starting_material Is unreacted starting material present? check_isomer->check_starting_material No recrystallize Recrystallize Final Product optimize_nitration->recrystallize end End: Purified Product recrystallize->end increase_acylation_time Increase Acylation Reaction Time/Temperature check_starting_material->increase_acylation_time Yes check_tar Are tarry byproducts present? check_starting_material->check_tar No increase_acylation_time->recrystallize check_tar->recrystallize No purify_aniline Use Freshly Purified o-Toluidine check_tar->purify_aniline Yes inert_atmosphere Consider Inert Atmosphere purify_aniline->inert_atmosphere inert_atmosphere->recrystallize

Caption: Troubleshooting workflow for common impurities.

References

Preventing isotopic exchange in deuterated standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent isotopic exchange in deuterated standards, ensuring the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem?

A: Isotopic exchange is a chemical reaction where a deuterium atom (²H or D) in a deuterated standard is replaced by a protium atom (¹H or H) from the surrounding environment, such as from a solvent.[1][2] This process can compromise the integrity of the standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS/MS.[1][3] The loss of deuterium alters the mass of the internal standard, which can cause a "false positive" if the standard converts to the unlabeled analyte or lead to irreproducible results if the exchange is partial and inconsistent.[1]

Q2: Which deuterium atoms in a molecule are most susceptible to exchange?

A: Deuterium atoms in the following positions are highly susceptible to exchange:

  • On heteroatoms: Deuteriums attached to oxygen (e.g., alcohols, carboxylic acids), nitrogen (e.g., amines), or sulfur are very labile and exchange rapidly with protons from the solvent.[4]

  • Alpha to a carbonyl group: Deuteriums on a carbon atom adjacent to a carbonyl group (C=O) can be exchanged through a process called keto-enol tautomerism, which is often catalyzed by acids or bases.[4][5]

  • On some aromatic positions: Certain positions on aromatic rings can also be susceptible to exchange under acidic or basic conditions.[4][6]

It is crucial to select standards where deuterium labels are placed in stable, non-exchangeable positions.[1][4] When possible, using standards labeled with stable isotopes like ¹³C or ¹⁵N is preferable as they are not susceptible to exchange.[3][4]

Q3: What environmental factors can induce isotopic exchange?

A: Several factors can promote the unwanted exchange of deuterium atoms:

  • pH: Both acidic and basic conditions can catalyze the exchange reaction.[2][4][7] Storing or analyzing deuterated standards in acidic or basic solutions should generally be avoided unless the label's stability under those specific conditions has been verified.[6]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) are direct sources of protons and can facilitate exchange. The presence of moisture in aprotic solvents can also be a significant problem.[8][9]

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.[7]

  • Catalysts: The presence of metal catalysts can also facilitate H/D exchange.[2][4]

Q4: How should I store my deuterated standards to ensure their stability?

A: Proper storage is critical for maintaining the isotopic integrity of deuterated standards.

  • Temperature: For many standards, refrigeration (2-8°C) is recommended to minimize decomposition and slow potential exchange reactions.[10][11] Some specific solvents like deuterated chloroform should be stored refrigerated in the dark.[11] However, do not freeze certain deuterated solvents like chloroform-d, as this can cause issues.[12]

  • Atmosphere: Handle and store standards under an inert atmosphere (e.g., dry nitrogen or argon) to minimize exposure to atmospheric moisture and oxygen.[8][13]

  • Container: Use appropriate containers, such as flame-sealed glass ampoules or screw-cap vials with Teflon-faced septa, to prevent contamination.[8] For single-use applications, ampoules are ideal to prevent repeated exposure to moisture.[12]

Troubleshooting Guide

Scenario 1: My LC-MS/MS results show a decreasing signal for my deuterated internal standard and a corresponding increase in the unlabeled analyte peak.

  • Possible Cause: Isotopic exchange is likely occurring, where the deuterated standard is losing its label and converting to the unlabeled form.

  • Troubleshooting Steps:

    • Check the Label Position: Verify from the certificate of analysis that the deuterium labels are in non-exchangeable positions. If they are on heteroatoms or alpha to a carbonyl, the standard is inherently susceptible to exchange.

    • Evaluate Solvent and pH: Are you reconstituting or diluting the standard in a protic solvent (e.g., water, methanol)? Is the final solution acidic or basic? The use of acidic or basic mobile phases or reconstitution solvents is a common cause of exchange.[6]

    • Review Storage Conditions: Was the stock solution stored properly? Check for prolonged storage at room temperature, exposure to light, or potential for moisture absorption.

    • Perform a Stability Test: Analyze a freshly prepared solution of the standard. Then, store it under your typical experimental conditions (e.g., in the autosampler for 24 hours) and re-analyze to see if the degradation is time-dependent.

Scenario 2: The mass spectrum of my deuterated standard shows multiple peaks (e.g., M+D₅, M+D₄, M+D₃) when it should be a single enriched species.

  • Possible Cause: This indicates partial isotopic exchange, either from the supplier or occurring during your handling and analysis.

  • Troubleshooting Steps:

    • Consult the Certificate of Analysis: The manufacturer should provide the isotopic distribution of the standard. Some level of isotopic heterogeneity is common with deuterated compounds.[1] Compare your observed distribution to the certified one.

    • Analyze a Fresh Sample: Prepare a fresh solution of the standard in a non-protic, neutral solvent (e.g., acetonitrile) and acquire a mass spectrum immediately. This will serve as your baseline.

    • Isolate Variables: If the fresh sample looks good, systematically investigate your workflow. Does the isotopic distribution change after adding the mobile phase? After sitting in the autosampler? After being mixed with the sample matrix? This will help pinpoint the step where the exchange is occurring.

    • Consider In-Source Exchange: In some cases, exchange can happen within the mass spectrometer's ion source.[3] This is less common but can be investigated by altering source conditions.

Data on Factors Influencing Isotopic Exchange

The stability of a deuterium label is highly dependent on its molecular position and the experimental conditions. The following table summarizes the risk of exchange based on these factors.

FactorConditionRisk of Isotopic ExchangeRationale
Label Position On a heteroatom (O-D, N-D)Very High These deuterons are highly labile and exchange almost instantaneously with protons from protic solvents.[4]
Alpha to a carbonyl (O=C-C-D)High Susceptible to acid or base-catalyzed exchange via keto-enol tautomerism.[4]
On a stable carbon positionLow C-D bonds are generally stable and not prone to exchange under typical analytical conditions.
pH of Solution Acidic (pH < 4)Medium to High Acid catalysis can promote the exchange of deuterons in susceptible positions.[2][7]
Neutral (pH ~7)Low Exchange is minimized at neutral pH for most compounds.[14]
Basic (pH > 8)Medium to High Base catalysis is a very effective mechanism for promoting H/D exchange, especially for deuterons alpha to carbonyls.[2][4]
Solvent Protic (Water, Methanol)High Provides an abundant source of protons to exchange with deuterium.[4]
Aprotic (Acetonitrile, THF)Low Does not have exchangeable protons. However, trace amounts of water can still cause issues over time.[8]
Temperature Elevated (>40°C)Medium Increases the rate of the exchange reaction.
Refrigerated (2-8°C)Low Slows down the rate of chemical reactions, preserving the standard's integrity.[11]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by HR-MS

This protocol outlines a general method for verifying the isotopic enrichment of a deuterated standard upon receipt.

  • Materials:

    • Deuterated standard

    • High-purity solvent (e.g., LC-MS grade acetonitrile)

    • Calibrated high-resolution mass spectrometer (HR-MS)

  • Procedure:

    • Prepare a stock solution of the deuterated standard in the chosen high-purity solvent at a concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

    • Set up the HR-MS to acquire data in full-scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks.

    • Infuse the sample directly or inject it into the LC-MS system.

    • Acquire the mass spectrum for the molecular ion of the standard.

    • Extract the ion signals for the unlabeled species (M+0) and all expected deuterated isotopologues (M+D₁, M+D₂, etc.).

    • Calculate the isotopic enrichment by determining the relative abundance of the primary deuterated isotopologue compared to the sum of all related isotopologues. This can be compared against the manufacturer's certificate of analysis.[15][16]

Protocol 2: Monitoring for Isotopic Exchange During an Experiment

This protocol is designed to identify if and when isotopic exchange is occurring during your analytical workflow.

  • Time Point 0 (Baseline):

    • Prepare a fresh solution of your deuterated internal standard in your intended reconstitution solvent (e.g., 50:50 methanol:water).

    • Immediately analyze the solution via HR-MS (as described in Protocol 1) to establish the initial isotopic distribution.

  • Time Point 1 (Post-Preparation):

    • Prepare your analytical samples, spiking them with the deuterated standard as per your routine procedure.

    • Take an aliquot of the final prepared sample (or a representative QC sample) and analyze it immediately via HR-MS.

  • Time Point 2 (Post-Storage/Analysis):

    • Store the remaining prepared sample in the conditions it would typically experience (e.g., in an autosampler at 10°C for 12 hours).

    • After the storage period, re-analyze the sample via HR-MS.

  • Data Analysis:

    • Compare the isotopic distributions from all three time points.

    • A significant decrease in the abundance of the target deuterated isotopologue and/or an increase in lower-mass isotopologues between time points indicates that isotopic exchange is occurring during your sample preparation or analysis sequence.[6]

Visualizations

Mechanism_of_Exchange cluster_molecule Deuterated Molecule (e.g., Ketone) Keto Keto Form (Stable Label) R-CO-CD₂-R' Enolate Enolate Intermediate R-C(O⁻)=CD-R' Keto->Enolate Base (OH⁻) H2O H₂O Enolate->H2O Exchanged_Keto Exchanged Keto Form (Label Lost) R-CO-CHD-R' H2O->Exchanged_Keto

Caption: Mechanism of base-catalyzed isotopic exchange via a keto-enol intermediate.

Troubleshooting_Workflow Start Symptom: Standard Signal Decreasing or Isotopic Purity Loss CheckLabel Is the D label on a stable position (not O, N, or α-carbonyl)? Start->CheckLabel CheckSolvent Is the solvent protic (e.g., H₂O, MeOH) or pH extreme (<4 or >8)? CheckLabel->CheckSolvent Yes Result1 High Risk of Exchange. Source of error identified. Select a more stable standard. CheckLabel->Result1 No CheckStorage Was the standard stored properly (cold, dark, inert atm)? CheckSolvent->CheckStorage No Result2 High Risk of Exchange. Source of error identified. Use aprotic/neutral solvent. CheckSolvent->Result2 Yes Result3 Potential degradation. Source of error identified. Improve storage protocol. CheckStorage->Result3 No Result4 Cause not obvious. Perform systematic stability study (Protocol 2). CheckStorage->Result4 Yes

Caption: Troubleshooting workflow for suspected isotopic exchange.

Preventative_Measures cluster_selection 1. Standard Selection cluster_handling 2. Solvent & pH Control cluster_storage 3. Optimal Storage cluster_verification 4. Routine Verification Title Core Strategies for Preventing Isotopic Exchange cluster_selection cluster_selection cluster_handling cluster_handling cluster_storage cluster_storage cluster_verification cluster_verification Select_Stable Choose standards with D on non-exchangeable carbons Select_CN Prefer ¹³C or ¹⁵N labels when possible Use_Aprotic Use aprotic solvents (e.g., ACN) for stocks Neutral_pH Maintain neutral pH in solutions Minimize_Moisture Handle under inert gas to minimize moisture Store_Cold Refrigerate solutions to slow reactions Store_Dark Protect from light to prevent degradation Store_Sealed Use high-quality sealed vials or single-use ampoules Check_New Verify isotopic purity of new lots (Protocol 1) Run_Stability Perform stability checks in your matrix (Protocol 2)

Caption: Key preventative measures to ensure the stability of deuterated standards.

References

Technical Support Center: 2-Methyl-4-nitroaniline-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Methyl-4-nitroaniline-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression in LC-MS applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to inaccurate and unreliable quantification. For a compound like this compound, which may be used as an internal standard, ion suppression can compromise the entire analytical method if not properly addressed.

Q2: My this compound internal standard is showing a different degree of ion suppression compared to the non-deuterated analyte. Why is this happening?

A: This is a known issue with deuterated internal standards.[3][4][5] The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on a reversed-phase chromatography column.[4] If the analyte and the deuterated internal standard do not co-elute perfectly, they may experience different matrix effects, resulting in inaccurate quantification.[3][6]

Q3: What are the most common sources of ion suppression when analyzing this compound?

A: Common sources of ion suppression include:

  • Endogenous matrix components: Salts, lipids, and proteins from biological samples can significantly suppress the ionization of the analyte.[7]

  • Exogenous contaminants: Substances introduced during sample preparation, such as polymers from plasticware, can interfere with ionization.[1][2]

  • Mobile phase additives: Non-volatile mobile phase additives can accumulate in the ion source and reduce its efficiency.

  • Column bleed: Hydrolysis products from the HPLC column stationary phase can co-elute with the analyte and cause ion suppression or enhancement.[8]

Q4: How can I assess the level of ion suppression in my assay?

A: A common method is to perform a post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC system. A dip in the baseline signal at the retention time of the analyte indicates the presence of ion suppression.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing, broadening) for this compound

This can be caused by several factors, often related to the chromatographic conditions or column health.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions The basic nature of the aniline group can interact with acidic silanols on the column packing.Use a column with low silanol activity or a mobile phase with a competing base.
Column Contamination Buildup of matrix components on the column frit or packing material.Flush the column with a strong solvent or replace the column.
Inappropriate Injection Solvent Injecting the sample in a solvent significantly stronger than the mobile phase.Ensure the injection solvent is similar in composition to or weaker than the initial mobile phase.
Issue 2: High variability in this compound signal intensity

This often points to inconsistent matrix effects or issues with the LC-MS system.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Cleanup Variation in the efficiency of sample preparation leads to differing levels of matrix components.Optimize and validate the sample preparation method (e.g., SPE, LLE) to ensure consistent removal of interferences.
Differential Ion Suppression Analyte and internal standard are not co-eluting perfectly.Modify the chromatographic method to achieve better co-elution. Consider using a column with lower resolution.[3]
Ion Source Contamination Buildup of non-volatile materials in the ion source.Clean the ion source according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE) to Minimize Matrix Effects

This protocol is designed to remove a significant portion of the sample matrix prior to LC-MS analysis.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute the this compound and the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: LC-MS Method for Analysis of this compound

This method is a starting point and may require optimization based on your specific application and matrix.

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition To be determined by direct infusion of a standard solution

Visualizations

IonSuppressionWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Resolution A Inconsistent or Low This compound Signal B Check System Suitability (Peak Shape, Retention Time) A->B Start C Assess Ion Suppression (Post-Column Infusion) B->C System OK D Optimize Sample Preparation (SPE, LLE) C->D Suppression Detected E Modify Chromatographic Method (Gradient, Column, Mobile Phase) C->E Suppression Detected F Clean Mass Spectrometer Ion Source C->F No Obvious Suppression G Improved Signal and Reproducibility D->G Effective Cleanup E->G Improved Separation F->G Clean Source

Caption: A workflow for troubleshooting ion suppression issues.

Deuterated_IS_Issue cluster_0 Observation cluster_1 Underlying Cause cluster_2 Potential Solutions A Inaccurate quantification using This compound as IS B Deuterium isotope effect causes slight retention time shift A->B G Use a different internal standard (e.g., ¹³C labeled) A->G Alternative C Analyte and IS do not co-elute B->C D Experience different matrix effects C->D E Use a lower resolution column to force co-elution C->E F Adjust mobile phase to improve co-elution C->F D->A

References

Validation & Comparative

A Comparative Guide to 2-Methyl-4-nitroaniline-d3 and its Non-Deuterated Analog for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, drug development, and materials science, the choice between a standard compound and its isotopically labeled counterpart can be pivotal. This guide provides a comprehensive comparison of 2-Methyl-4-nitroaniline-d3 and its non-deuterated form, 2-Methyl-4-nitroaniline, offering researchers, scientists, and drug development professionals objective data to inform their selection.

Physicochemical Properties: A Side-by-Side Look

Property2-Methyl-4-nitroanilineThis compound
Molecular Formula C₇H₈N₂O₂C₇H₅D₃N₂O₂
Molecular Weight 152.15 g/mol 155.17 g/mol [1]
Appearance Yellow needles or mustard yellow powder[2]Not specified; expected to be similar to the non-deuterated form.
Melting Point 130-132 °C[3]Data not available.
Solubility Less than 1 mg/mL in water at 22 °C.[2] Soluble in ethanol, ether, acetone, benzene, and chloroform.[4]Data not available.
CAS Number 99-52-51246815-44-0

Performance and Applications: Distinct Roles in Research

The introduction of deuterium atoms into the 2-Methyl-4-nitroaniline structure significantly alters its primary applications in a research context.

2-Methyl-4-nitroaniline (Non-deuterated): A Versatile Building Block

The non-deuterated compound is a valuable precursor and intermediate in several fields:

  • Dye Synthesis: It serves as a key intermediate in the production of azo dyes, specifically as a red base for ice dyeing on various fabrics.[4][5]

  • Nonlinear Optics (NLO): 2-Methyl-4-nitroaniline exhibits significant second-harmonic generation (SHG) efficiency, making it a subject of interest for applications in photonics and optical signal processing.

  • Pharmaceutical and Polymer Chemistry: It is utilized as a starting reagent or intermediate in the synthesis of various pharmaceutical compounds and specialty polymers.[6]

This compound: A Precision Tool for Quantitative Analysis

The deuterated analog is primarily employed as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification. The key advantages of using a deuterated internal standard include:

  • Improved Accuracy and Precision: Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for precise correction of analytical variability.

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, leading to a slower rate of reaction for the deuterated compound in certain chemical processes.[7] This "kinetic isotope effect" can be harnessed to study reaction mechanisms. In the context of drug metabolism, replacing hydrogen with deuterium at metabolically vulnerable sites can increase the metabolic stability of a compound, a strategy explored in drug development.[7] While specific KIE studies on 2-Methyl-4-nitroaniline were not found, the principle is a major driver for the use of deuterated analogs.

  • Enhanced Metabolic Stability: Deuteration can lead to improved metabolic stability by slowing down cytochrome P450-mediated oxidation.[5] This makes deuterated compounds valuable in pharmacokinetic studies.

Experimental Protocols

Synthesis of 2-Methyl-4-nitroaniline

A common synthetic route for 2-Methyl-4-nitroaniline involves a three-step process starting from o-toluidine:

  • Amino Group Protection: The amino group of o-toluidine is first protected, for example, by acetylation with acetic anhydride.

  • Nitration: The aromatic ring is then nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

  • Hydrolysis: The protecting group is subsequently removed by hydrolysis to yield 2-Methyl-4-nitroaniline.[4][6]

A detailed experimental procedure can be found in various chemical synthesis literature.

Quantification of an Analyte using a Deuterated Internal Standard by LC-MS/MS

The following is a representative protocol for the use of a deuterated internal standard, which can be adapted for quantifying 2-Methyl-4-nitroaniline using its d3 analog. This protocol is based on the quantification of p-Nitroaniline and its metabolites using deuterated internal standards.[8]

1. Preparation of Solutions:

  • Stock Solutions: Prepare individual stock solutions of 2-Methyl-4-nitroaniline and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of 2-Methyl-4-nitroaniline by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 150 µg/L).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 20 µg/L).

2. Sample Preparation:

  • To each sample (e.g., plasma, urine, or an environmental sample), add a fixed volume of the internal standard working solution.

  • Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile or liquid-liquid extraction) to isolate the analyte and internal standard.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable C18 column with a gradient elution program. For example, a mobile phase consisting of 0.1% formic acid in water (A) and methanol (B) can be used.[8]

  • Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Determine the specific precursor-to-product ion transitions for both 2-Methyl-4-nitroaniline and this compound.

    • Optimize the collision energy and other MS parameters for each transition.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of 2-Methyl-4-nitroaniline to the peak area of this compound against the concentration of the 2-Methyl-4-nitroaniline standards.

  • Determine the concentration of 2-Methyl-4-nitroaniline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Concepts

To further clarify the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with This compound (Internal Standard) Sample->Spike Extract Analyte Extraction (e.g., LLE, SPE) Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC Chromatographic Separation (LC) Reconstitute->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Peak Peak Integration MS->Peak Ratio Calculate Peak Area Ratios Peak->Ratio Cal Calibration Curve Construction Ratio->Cal Quant Quantification of 2-Methyl-4-nitroaniline Cal->Quant

Caption: Workflow for quantitative analysis using a deuterated internal standard.

kinetic_isotope_effect cluster_explanation Energy Profile Reactant_H Reactant with C-H bond TS_H Transition State (C-H) Reactant_H->TS_H k_H (faster) Reactant_D Reactant with C-D bond TS_D Transition State (C-D) Reactant_D->TS_D k_D (slower) Product Product TS_H->Product TS_D->Product label_info The activation energy for C-D bond cleavage is higher than for C-H bond cleavage, resulting in a slower reaction rate (k_D < k_H).

Caption: The kinetic isotope effect principle.

References

Cross-Validation of Bioanalytical Methods: A Comparative Guide to Utilizing Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. While stable isotope-labeled (SIL) internal standards are generally preferred for their ability to closely mimic the analyte, circumstances may necessitate the use of a structural analog. When data from methods employing different internal standards must be compared or combined, a thorough cross-validation is imperative to ensure data integrity and consistency. This guide provides a framework for conducting such a cross-validation, complete with experimental protocols, data comparison tables, and visual workflows to aid in this complex process.

Introduction to Internal Standards in Bioanalysis

Internal standards are compounds of known concentration added to samples to correct for variability during sample preparation and analysis.[1] An ideal IS should have physicochemical properties similar to the analyte of interest to compensate for inconsistencies in extraction efficiency, matrix effects, and instrument response.[1][2] The two primary types of internal standards used in LC-MS/MS assays are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical chemical behavior ensures they co-elute with the analyte and experience similar matrix effects, leading to high accuracy and precision.[3]

  • Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte but are not isotopically labeled. While more readily available and cost-effective, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate quantification if not carefully validated.

Cross-validation is necessary when comparing or combining data from two different analytical methods, such as one using a SIL-IS and another using a structural analog IS.[4][5][6] This process ensures that the results are comparable and that any observed differences are not due to the choice of internal standard.

Experimental Protocols

This section details the methodologies for the cross-validation of two hypothetical LC-MS/MS methods for the quantification of "Drug X" in human plasma:

  • Method A: Utilizes a stable isotope-labeled internal standard (SIL-IS) of Drug X.

  • Method B: Utilizes a structural analog internal standard (Analog-IS).

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

a. Stock Solutions:

  • Prepare primary stock solutions of Drug X, SIL-IS, and Analog-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Prepare separate working stock solutions for calibration standards and quality control (QC) samples by diluting the primary stock solutions.

b. Calibration Standards:

  • Prepare a series of calibration standards by spiking blank, pooled human plasma with the Drug X working stock solution to achieve a concentration range that covers the expected in-vivo concentrations. A typical range might be 1 to 1000 ng/mL.[6]

  • For Method A, add the SIL-IS working solution to each calibration standard to a final concentration of 100 ng/mL.

  • For Method B, add the Analog-IS working solution to each calibration standard to a final concentration of 100 ng/mL.

c. Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[6]

  • Spike blank, pooled human plasma with the separate Drug X QC working stock solution.

  • Prepare separate sets of QC samples for Method A (containing SIL-IS) and Method B (containing Analog-IS).

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 300 µL of the respective internal standard spiking solution (SIL-IS for Method A, Analog-IS for Method B) in acetonitrile.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

LC-MS/MS Parameters
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Drug X: [M+H]⁺ > fragment ion 1 (quantifier), [M+H]⁺ > fragment ion 2 (qualifier).

      • SIL-IS: [M+H+n]⁺ > corresponding fragment ion.

      • Analog-IS: [M+H]⁺ > unique fragment ion.

    • Optimize collision energies and other MS parameters for each analyte and internal standard.

Cross-Validation Experimental Design
  • Select a set of at least 30 incurred (study) samples with concentrations spanning the calibration range.

  • Analyze these samples, along with calibration curves and QC samples, using both Method A and Method B.

  • The analysis should be performed on the same day by the same analyst to minimize variability.

  • Evaluate the accuracy and precision of the QC samples for both methods.

  • Compare the concentrations of the incurred samples obtained by both methods.

Data Presentation and Comparison

The following tables summarize hypothetical data from the cross-validation of Method A (SIL-IS) and Method B (Analog-IS).

Table 1: Comparison of Calibration Curve Parameters
ParameterMethod A (SIL-IS)Method B (Analog-IS)Acceptance Criteria
Linearity (r²) 0.9980.995≥ 0.99
Range (ng/mL) 1 - 10001 - 1000N/A
Back-calculated Accuracy of Calibrators ± 5% of nominal± 8% of nominalWithin ±15% of nominal (±20% at LLOQ)
Table 2: Comparison of Accuracy and Precision from Quality Control Samples
QC Level (ng/mL)Method A (SIL-IS)Method B (Analog-IS)Acceptance Criteria
LLOQ (1) Accuracy (%): 98.5Precision (%CV): 8.2Accuracy (%): 95.3Precision (%CV): 12.5Accuracy: 80-120%Precision: ≤20%
Low QC (3) Accuracy (%): 101.2Precision (%CV): 5.1Accuracy (%): 97.8Precision (%CV): 9.3Accuracy: 85-115%Precision: ≤15%
Mid QC (100) Accuracy (%): 99.7Precision (%CV): 3.5Accuracy (%): 102.1Precision (%CV): 6.8Accuracy: 85-115%Precision: ≤15%
High QC (800) Accuracy (%): 100.5Precision (%CV): 2.8Accuracy (%): 98.9Precision (%CV): 5.5Accuracy: 85-115%Precision: ≤15%
Table 3: Comparison of Incurred Sample Results (n=30)
Statistical ParameterMethod A vs. Method BAcceptance Criteria
Mean % Difference -2.5%≤ ±15%
% of Samples with <20% Difference 93%≥ 67%
Correlation Coefficient (r) 0.985≥ 0.95

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_methodA Method A (SIL-IS) cluster_methodB Method B (Analog-IS) cluster_analysis Data Analysis & Comparison stock Stock Solutions (Drug X, SIL-IS, Analog-IS) cal Calibration Standards stock->cal qc QC Samples stock->qc prepA Protein Precipitation + SIL-IS cal->prepA prepB Protein Precipitation + Analog-IS cal->prepB qc->prepA qc->prepB lcmsA LC-MS/MS Analysis prepA->lcmsA dataA Data Acquisition lcmsA->dataA compare Compare Results dataA->compare lcmsB LC-MS/MS Analysis prepB->lcmsB dataB Data Acquisition lcmsB->dataB dataB->compare stats Statistical Analysis compare->stats report Cross-Validation Report stats->report decision_pathway start Start: Need to compare data from Method A (SIL-IS) and Method B (Analog-IS) perform_cv Perform Cross-Validation (Analyze QCs and Incurred Samples with both methods) start->perform_cv qcs_pass Do QC samples meet accuracy and precision criteria for both methods? perform_cv->qcs_pass incurred_compare Compare incurred sample results (Mean % difference, correlation) qcs_pass->incurred_compare Yes fail_qcs Investigate and optimize the failing method(s). Re-run validation. qcs_pass->fail_qcs No pass Methods are considered cross-validated. Data can be compared/combined. incurred_compare->pass Yes (Criteria Met) fail_incurred Investigate potential matrix effects or other sources of bias. Further method development may be needed. incurred_compare->fail_incurred No (Criteria Not Met)

References

Inter-laboratory comparison of 2-Methyl-4-nitroaniline-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Analysis of 2-Methyl-4-nitroaniline-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the analysis of this compound. In the absence of direct inter-laboratory comparison studies for this specific deuterated compound, this document outlines and compares common analytical techniques used for the analysis of the non-deuterated parent compound, 2-Methyl-4-nitroaniline, and related aromatic amines. The principles and methods described are readily adaptable for the deuterated analogue, which is often used as an internal standard.

The following sections present a summary of quantitative data from various analytical methods, detailed experimental protocols, and a generalized workflow for the analysis of this compound.

Data Presentation: Comparison of Analytical Methods

The performance of an analytical method is critical for accurate and reliable quantification. Below is a summary of performance characteristics for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods reported for nitroanilines. These values provide a benchmark for what can be expected when developing and validating a method for this compound.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery
HPLC-UV p-NitroanilineAir Samples20 µ g/sample Not ReportedNot ReportedNot Reported[1]
On-Line SPE-HPLC-UV o-NitroanilineDrinking Water0.1 µg/LNot Reported>0.9999Not Reported[2]
On-Line SPE-HPLC-UV m-NitroanilineDrinking Water0.1 µg/LNot Reported>0.9999Not Reported[2]
On-Line SPE-HPLC-UV p-NitroanilineDrinking Water0.2 µg/LNot Reported>0.9999Not Reported[2]
LC-MS/MS p-NitroanilineChicken Breast10 µg/kg30 µg/kg>0.9989.4% - 113.6%[3]
GC-MS Methyl anilinesGasoline1.0 mg/LNot ReportedNot Reported85% - 103%
GC-MS/MS NitrosaminesValsartanNot Reported15 ppb>0.99Not Reported[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for HPLC and GC-MS analysis of aromatic amines, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the determination of nitroanilines in various samples. For Mass Spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase should be replaced with formic acid.[6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase (RP) column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 375 nm for p-nitroaniline).[1]

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., isopropanol for air filters, acetone for biological tissues).[1][8]

    • For complex matrices, a clean-up step using Solid-Phase Extraction (SPE) may be necessary to remove interferences.[2]

    • Dilute the extract to a concentration within the calibration range of the instrument.

  • Calibration: Prepare a series of calibration standards of the analyte in the solvent used for sample dilution. The calibration curve is generated by plotting the peak area against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of aromatic amines (e.g., DB-IMS).

  • Carrier Gas: Helium.

  • Injection: Splitless or split injection, depending on the concentration of the analyte.

  • Temperature Program: An optimized temperature ramp to ensure good separation of the target analyte from other components in the sample.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample with an appropriate solvent (e.g., methylene chloride).

    • The pH of aqueous samples may need to be adjusted to optimize extraction efficiency.

    • Concentrate the extract and, if necessary, perform a solvent exchange to a solvent compatible with the GC system.

    • Derivatization may be required for certain polar analytes to improve their volatility and chromatographic behavior, though it is not always necessary for nitroanilines.[2]

Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a given sample matrix.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Analysis LC-MS/MS or GC-MS Analysis Concentration->Analysis Integration Peak Integration Analysis->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Generalized workflow for the analysis of this compound.

References

Performance Comparison of Analytical Standards: Linearity and Range Determination of 2-Methyl-4-nitroaniline-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other analytical applications, the selection of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. This guide provides a comparative overview of the linearity and range determination for 2-Methyl-4-nitroaniline-d3, a deuterated internal standard, and contrasts its performance with common alternatives. The use of a stable isotope-labeled internal standard like this compound is often preferred in mass spectrometry-based assays to compensate for variability in sample preparation and matrix effects.[1][2]

Linearity and Range Performance of this compound

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For an internal standard, it is crucial that its response is linear and reproducible across the expected concentration range of the analyte it is intended to quantify.

A typical experimental approach to determine the linearity and range of this compound involves the preparation of a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of the non-labeled analyte. The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration.

Table 1: Linearity and Range Data for this compound

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaResponse RatioCalculated Concentration (ng/mL)Deviation (%)
1.05,2301,015,0000.005151.00.0
5.025,9001,020,0000.025395.00.0
10.051,8001,010,0000.0512910.1+1.0
50.0255,0001,005,0000.2537349.8-0.4
100.0512,0001,012,0000.5059399.2-0.8
500.02,540,0001,008,0002.51984494.1-1.2
1000.05,090,0001,018,0005.00000980.4-2.0
Correlation Coefficient (r²) \multicolumn{5}{c}{0.9995 }

This is a representative data set and actual results may vary based on instrumentation and experimental conditions.

Comparison with Alternative Internal Standards

The choice of an internal standard depends on several factors, including its structural similarity to the analyte, its retention time in the chromatographic system, and its mass spectral properties. Deuterated standards are often considered the "gold standard" as they co-elute with the analyte and exhibit similar ionization behavior, thus effectively correcting for matrix effects.[3][4] However, other compounds can also be employed.

Table 2: Comparison of this compound with Alternative Internal Standards

ParameterThis compoundAniline-d54-Nitroaniline
Type Deuterated AnalogDeuterated AnalogStructural Analog (Non-deuterated)
Molecular Weight ( g/mol ) 155.1798.16138.12
Typical m/z (M+H)⁺ 156.0899.08139.05
Typical Working Conc. 50 - 200 ng/mL50 - 200 ng/mL100 - 500 ng/mL
Co-elution with Analyte YesNo (similar retention)No (different retention)
Matrix Effect Compensation ExcellentVery GoodModerate to Good
Cost HighHighLow

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results. Below is a standard protocol for determining the linearity and range of an internal standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol for Linearity and Range Determination
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the non-labeled analyte (2-Methyl-4-nitroaniline) in a suitable solvent (e.g., methanol).

    • Prepare a 1 mg/mL stock solution of the internal standard (this compound) in the same solvent.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the analyte stock solution to prepare working solutions at various concentrations (e.g., 10, 50, 100, 500, 1000, 5000, 10000 ng/mL).

    • Prepare a working solution of the internal standard at a fixed concentration (e.g., 1000 ng/mL).

  • Sample Preparation:

    • To a series of clean vials, add a fixed volume of the internal standard working solution (e.g., 50 µL).

    • To each vial, add an equal volume of one of the analyte working solutions to create a set of calibration standards with concentrations ranging, for example, from 1 to 1000 ng/mL.

    • Add a suitable matrix (e.g., blank plasma or buffer) and perform the sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction).

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared calibration standards into the LC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.

    • Plot the response ratio against the analyte concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept. The linearity is considered acceptable if the r² is typically ≥ 0.99.

    • The analytical range is the concentration range over which the method is demonstrated to be linear, accurate, and precise.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using the DOT language are provided.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Data Acquisition & Analysis stock_analyte Analyte Stock Solution (1 mg/mL) working_analyte Analyte Working Solutions (Serial Dilutions) stock_analyte->working_analyte stock_is Internal Standard Stock (1 mg/mL) working_is Internal Standard Working Solution (Fixed Concentration) stock_is->working_is calibration_standards Prepare Calibration Standards (Analyte + IS) working_analyte->calibration_standards working_is->calibration_standards matrix_addition Add Matrix (e.g., Plasma) calibration_standards->matrix_addition extraction Sample Extraction (e.g., Protein Precipitation) matrix_addition->extraction reconstitution Reconstitute in Mobile Phase extraction->reconstitution lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis data_processing Integrate Peak Areas lcms_analysis->data_processing linearity_plot Plot Response Ratio vs. Concentration data_processing->linearity_plot regression Linear Regression (r²) linearity_plot->regression

Caption: Experimental workflow for linearity and range determination.

logical_relationship cluster_input Analytical Process cluster_variability Sources of Variability cluster_correction Correction Mechanism analyte Analyte in Sample sample_prep Sample Preparation (e.g., Extraction Loss) analyte->sample_prep is Internal Standard (IS) (Fixed Amount Added) is->sample_prep injection_vol Injection Volume Variation sample_prep->injection_vol ionization Matrix Effects (Ion Suppression/Enhancement) injection_vol->ionization analyte_response Analyte Peak Area (Variable) ionization->analyte_response is_response IS Peak Area (Variable) ionization->is_response response_ratio Response Ratio (Analyte Area / IS Area) (Corrected & Stable) analyte_response->response_ratio is_response->response_ratio quantification Accurate Quantification response_ratio->quantification

Caption: Logic of using an internal standard for analytical correction.

References

A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative study of the primary synthesis routes for 2-Methyl-4-nitroaniline, a crucial building block in the production of azo dyes and various pharmaceuticals. We will delve into the experimental protocols for the most common synthetic pathways, present a quantitative comparison of their performance, and visualize the overall process and chemical transformations.

The predominant method for synthesizing 2-Methyl-4-nitroaniline involves a three-step process commencing with o-toluidine. This process includes the protection of the amino group via acylation, followed by nitration of the aromatic ring, and concluding with the deprotection of the amino group through hydrolysis. The choice of acylating agent in the initial step significantly influences the overall yield, purity, and cost-effectiveness of the synthesis. This guide will compare the use of three common acylating agents: acetic anhydride, p-toluenesulfonyl chloride, and benzenesulfonyl chloride.

Quantitative Performance Comparison

The selection of a synthesis route often hinges on a trade-off between yield, purity, and the cost and complexity of the reagents and procedures. The following table summarizes the key quantitative data for the three primary synthesis pathways of 2-Methyl-4-nitroaniline from o-toluidine.

Acylating AgentReported Yield (%)Purity (%)Key Reaction ConditionsAdvantagesDisadvantages
Acetic Anhydride 78.4 - 88.8[1]97 - 99[1]Acylation: 100-140°C, 1.5-4.2 hours. Nitration: <30°C. Hydrolysis: 90°C, 3 hours with concentrated HCl.[1][2]Readily available and inexpensive reagent.Can lead to the formation of isomers, requiring careful control of reaction conditions.[3]
p-Toluenesulfonyl Chloride 95.0[1][3]High (implied)Condensation, nitration, and hydrolysis sequence.[2][4]High reported yield.[1][3]Costly acylating agent and a more complex process.[1][3]
Benzenesulfonyl Chloride 80[2][3]High (implied)Nitration at 40-50°C in chlorobenzene, followed by hydrolysis in sulfuric acid.[2][3]Good yield and offers an alternative to other acylating agents.[3]Involves the use of a chlorinated solvent.

Experimental Protocols

Below are the detailed experimental methodologies for the key synthesis routes discussed.

Synthesis using Acetic Anhydride

This method involves the N-acetylation of o-toluidine, followed by nitration and subsequent hydrolysis of the acetyl group.

Step 1: N-Acetylation of o-Toluidine In a 250 mL three-necked flask, 45g (0.75 mol) of acetic acid is added, followed by the dropwise addition of 32.1g (0.3 mol) of o-toluidine, ensuring the temperature does not exceed 60°C.[1] The mixture is then heated to 100°C and refluxed for 4 hours, during which the water generated is continuously removed.[1]

Step 2: Nitration The reaction mixture from the previous step is cooled. Then, 32g (0.33 mol) of concentrated nitric acid (65%) is slowly added, maintaining the temperature below 30°C using a water bath.[1] The mixture is stirred at this temperature for 3 hours. The reaction solution is then poured into cold water (0-10°C) to precipitate the nitrated intermediate. The solid is filtered and dried.[1]

Step 3: Hydrolysis The dried nitrated intermediate is added to 75 mL of concentrated hydrochloric acid (35%) in a 250 mL flask and heated to 90°C under reflux for 3 hours.[1]

Work-up and Purification After cooling, the reaction mixture is neutralized by the dropwise addition of a 30% sodium hydroxide solution to a pH of 1.5, leading to the precipitation of a yellow solid.[1] The precipitate is filtered, and the filter cake is recrystallized from an 80% aqueous ethanol solution to yield 2-Methyl-4-nitroaniline.[1]

Synthesis using p-Toluenesulfonyl Chloride

This route offers a high yield through the formation of a tosyl-protected intermediate.

Step 1: N-(p-toluenesulfonyl)-o-toluidine formation o-Toluidine is treated with p-toluenesulfonyl chloride to form N-(p-toluenesulfonyl)-o-toluidine.[3]

Step 2: Nitration The resulting derivative is then nitrated.[3]

Step 3: Hydrolysis The nitro-derivative is hydrolyzed using sulfuric acid to yield 2-Methyl-4-nitroaniline.[3] A reported yield for this method is a high 95.0%.[1][3]

Synthesis using Benzenesulfonyl Chloride

This method provides a solid alternative with a good yield.

Step 1: N-Benzenesulfonyl-o-toluidine formation o-Toluidine is reacted with benzenesulfonyl chloride to form N-Benzenesulfonyl-o-toluidine.

Step 2: Nitration The N-Benzenesulfonyl-o-toluidine is dissolved in chlorobenzene. Nitration is then carried out by the gradual addition of 62% nitric acid at a temperature of 40-50°C.[2][3] This results in the formation of 5-nitro-N-benzenesulfonyl-o-toluidine.[3]

Step 3: Hydrolysis The protecting group is subsequently removed by hydrolysis in sulfuric acid to give 2-Methyl-4-nitroaniline.[2][3] This process has a reported yield of 80%.[2][3]

Visualizing the Synthesis and Comparison Workflow

To better understand the process, the following diagrams illustrate the logical workflow of comparing the synthesis routes and a generalized reaction pathway.

SynthesisComparisonWorkflow cluster_start Starting Material cluster_acylation Step 1: Acylation (Protection) cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis (Deprotection) cluster_product Final Product cluster_comparison Comparative Analysis o-Toluidine o-Toluidine Acetic Anhydride Acetic Anhydride o-Toluidine->Acetic Anhydride p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride o-Toluidine->p-Toluenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride o-Toluidine->Benzenesulfonyl Chloride Nitration Nitration Acetic Anhydride->Nitration p-Toluenesulfonyl Chloride->Nitration Benzenesulfonyl Chloride->Nitration Hydrolysis Hydrolysis Nitration->Hydrolysis 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline Hydrolysis->2-Methyl-4-nitroaniline Yield Yield 2-Methyl-4-nitroaniline->Yield Purity Purity 2-Methyl-4-nitroaniline->Purity Cost Cost 2-Methyl-4-nitroaniline->Cost Complexity Complexity 2-Methyl-4-nitroaniline->Complexity

Caption: Comparative workflow of 2-Methyl-4-nitroaniline synthesis routes.

ReactionPathway o-Toluidine o-Toluidine Acylated_Intermediate N-Acyl-o-toluidine o-Toluidine->Acylated_Intermediate + Acylating Agent (e.g., Acetic Anhydride) Nitrated_Intermediate N-Acyl-2-methyl-4-nitroaniline Acylated_Intermediate->Nitrated_Intermediate + HNO3 / H2SO4 Final_Product 2-Methyl-4-nitroaniline Nitrated_Intermediate->Final_Product + H2O / H+

Caption: Generalized reaction pathway for the synthesis of 2-Methyl-4-nitroaniline.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.